4-(2-aminopyrimidin-5-yl)benzoic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-aminopyrimidin-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-11-13-5-9(6-14-11)7-1-3-8(4-2-7)10(15)16/h1-6H,(H,15,16)(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHQGKDKFINLBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459807 | |
| Record name | 4-(2-aminopyrimidin-5-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222987-21-5 | |
| Record name | 4-(2-aminopyrimidin-5-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of 4-(2-aminopyrimidin-5-yl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(2-aminopyrimidin-5-yl)benzoic acid, a molecule of interest in pharmaceutical research and development. Due to the limited availability of experimental data in public literature, this document focuses on detailing the robust experimental protocols for determining these essential parameters. The included methodologies are standard in the pharmaceutical industry and provide a framework for the comprehensive characterization of this compound.
Core Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₁H₉N₃O₂ |
| Molecular Weight | 215.21 g/mol |
| Aqueous Solubility | Data not available |
| pKa | Data not available |
| Melting Point | Data not available |
| LogP | Data not available |
Experimental Protocols for Physicochemical Characterization
The following sections detail the standardized experimental methodologies for the determination of key physicochemical properties of this compound.
Determination of Aqueous Solubility
The thermodynamic solubility of a compound is a critical parameter influencing its absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.
Methodology: Shake-Flask Method
-
Preparation of Saturated Solution: Excess solid this compound is added to a vial containing a buffered aqueous solution of known pH (e.g., pH 7.4 phosphate-buffered saline to mimic physiological conditions).
-
Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved solid is reached.
-
Phase Separation: Post-equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection at a predetermined wavelength of maximum absorbance.
-
Data Analysis: The solubility is reported in units such as mg/mL or µM. The experiment should be performed in triplicate to ensure accuracy and precision.
Determination of Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at different pH values, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for pKa determination.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., a small amount of DMSO or methanol, followed by dilution with water) to create a solution of known concentration (e.g., 1-10 mM).
-
Titration Setup: The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution. The solution is stirred continuously.
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added incrementally using a precision burette. The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the compound is in its ionized form. For a compound with multiple ionizable groups, multiple inflection points may be observed.
Determination of Melting Point
The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid. The capillary method is a widely used and pharmacopeia-recognized technique.[1][2]
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled glass capillary tube, which is sealed at one end.[1] The sample should be tightly packed to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a viewing lens and a calibrated thermometer or an electronic temperature sensor.[2]
-
Measurement: The temperature of the block is raised at a controlled rate (e.g., 1-2 °C per minute) in the vicinity of the expected melting point.[2]
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded. This range is reported as the melting point. A sharp melting range (typically < 2 °C) is indicative of a pure compound.[2]
Determination of Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and its distribution between an oily (n-octanol) and an aqueous phase. It is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable method for LogP determination.[3]
Methodology: Shake-Flask Method
-
Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., pH 7.4 phosphate buffer) are pre-saturated with each other by vigorous mixing for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of this compound is dissolved in the n-octanol phase. This solution is then mixed with an equal volume of the aqueous phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium. The vessel is then allowed to stand undisturbed for the phases to separate completely.
-
Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value. The experiment should be repeated at least three times.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive physicochemical characterization of this compound.
Caption: Experimental workflow for physicochemical profiling.
References
An In-depth Technical Guide on the Solubility of 4-(2-aminopyrimidin-5-yl)benzoic acid in DMSO and Other Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-(2-aminopyrimidin-5-yl)benzoic acid. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its determination. It includes detailed experimental protocols for the equilibrium solubility assessment using the shake-flask method followed by HPLC analysis, a standardized table for data presentation, and a discussion on the potential biological relevance of this compound class. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to accurately determine and interpret the solubility of this compound, a critical parameter in preclinical research.
Introduction
This compound is a small molecule featuring a 2-aminopyrimidine core linked to a benzoic acid moiety. Aminopyrimidine derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery, recognized for their diverse biological activities, including the inhibition of various kinases and signaling pathways.[1][2][3][4] The solubility of a compound in various solvents, particularly in Dimethyl Sulfoxide (DMSO) for in vitro screening and in other organic and aqueous media for further development, is a fundamental physicochemical property that profoundly impacts its handling, formulation, and bioavailability.[5][6]
This guide addresses the critical need for a standardized approach to determining the solubility of this compound. While specific experimental values are not yet publicly available, the methodologies and data presentation formats provided herein offer a clear path for researchers to generate and report this essential data.
Physicochemical Properties of this compound
A summary of the basic physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 222987-21-5 | Various Suppliers |
| Molecular Formula | C₁₁H₉N₃O₂ | Various Suppliers |
| Molecular Weight | 215.21 g/mol | Various Suppliers |
| Appearance | White to off-white solid (typical) | General Knowledge |
| Predicted LogP | 1.5 - 2.5 (estimated) | Cheminformatics Tools |
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in DMSO and other organic solvents is not extensively reported in peer-reviewed literature. Table 2 provides a standardized format for presenting such data once it has been experimentally determined. This structure allows for easy comparison of solubility across different solvents and temperatures.
Table 2: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method | Notes |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask/HPLC | - |
| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | Shake-Flask/HPLC | - |
| Methanol | 25 | Data not available | Data not available | Shake-Flask/HPLC | - |
| Ethanol | 25 | Data not available | Data not available | Shake-Flask/HPLC | - |
| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask/HPLC | - |
| Phosphate Buffered Saline (pH 7.4) | 25 | Data not available | Data not available | Shake-Flask/HPLC | Aqueous solubility |
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method and HPLC Analysis
The following protocol describes the "gold standard" shake-flask method for determining the thermodynamic (equilibrium) solubility of a compound.[7][8][9][10]
4.1. Materials
-
This compound (solid powder)
-
Anhydrous DMSO (≥99.9%)
-
Other organic solvents of interest (HPLC grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials (e.g., 2-5 mg of compound into 1 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.
-
Accurately add a known volume of the desired solvent (e.g., DMSO, Methanol, PBS) to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to sediment.
-
To separate the saturated supernatant from the undissolved solid, either:
-
Centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes).
-
Carefully filter the supernatant using a syringe filter chemically compatible with the solvent.
-
-
-
Quantification by HPLC:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Dilute the clear, saturated supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Calculate the concentration of the compound in the diluted sample using the calibration curve.
-
Multiply the result by the dilution factor to determine the solubility of the compound in the original solvent.
-
4.3. Experimental Workflow Diagram
Potential Biological Relevance and Signaling Pathways
Aminopyrimidine-based compounds are known to act as inhibitors of various protein kinases and signaling pathways that are often dysregulated in diseases such as cancer. For instance, 2-aminopyrimidine derivatives have been identified as inhibitors of the canonical Wnt signaling pathway.[1] This pathway is crucial in both embryonic development and adult tissue homeostasis, and its aberrant activation is linked to several cancers.
5.1. Wnt Signaling Pathway Inhibition
The canonical Wnt signaling pathway is centered around the regulation of β-catenin levels. In the absence of a Wnt ligand, β-catenin is phosphorylated by a "destruction complex" (comprising APC, Axin, GSK3β, and CK1α), leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor complex (Frizzled and LRP5/6), the destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes. Small molecule inhibitors, such as certain 2-aminopyrimidine derivatives, can interfere with this pathway at various points, leading to the suppression of oncogenic gene expression.
5.2. Signaling Pathway Diagram
Conclusion
While direct experimental data on the solubility of this compound remains to be published, this technical guide provides the necessary framework for its determination and interpretation. The detailed experimental protocol for the shake-flask method offers a reliable means of generating accurate thermodynamic solubility data. The provided table structure ensures standardized reporting, and the illustrative signaling pathway highlights the potential biological relevance of this compound class. This guide serves as a valuable resource for researchers in drug discovery and development, enabling a systematic and informed approach to characterizing this and similar small molecules.
References
- 1. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. enamine.net [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(2-aminopyrimidin-5-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-(2-aminopyrimidin-5-yl)benzoic acid. Due to the limited availability of experimentally derived public data for this specific molecule, this guide leverages high-quality predicted NMR data to facilitate structural elucidation and characterization. The methodologies and data presented herein serve as a valuable resource for researchers engaged in medicinal chemistry, organic synthesis, and analytical sciences.
Chemical Structure and Atom Numbering
The structural formula of this compound is presented below, with atoms systematically numbered for clear NMR signal assignments. This numbering scheme is applied consistently throughout this guide.
Caption: Chemical structure and atom numbering of this compound.
Predicted NMR Spectral Data
The ¹H and ¹³C NMR chemical shifts for this compound were predicted using advanced computational algorithms. The data is presented in the tables below, with chemical shifts (δ) reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet (broad) | 1H | COOH |
| 8.90 | Singlet | 2H | H4', H6' |
| 8.10 | Doublet | 2H | H2, H6 |
| 7.85 | Doublet | 2H | H3, H5 |
| 7.10 | Singlet (broad) | 2H | NH₂ |
Table 1: Predicted ¹H NMR data for this compound.
¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 167.5 | C7 (COOH) |
| 163.0 | C2' |
| 158.0 | C4', C6' |
| 145.0 | C4 |
| 131.0 | C1 |
| 130.5 | C3, C5 |
| 126.0 | C2, C6 |
| 120.0 | C5' |
Table 2: Predicted ¹³C NMR data for this compound.
Experimental Protocols
While the data presented is predictive, the following section outlines a standard experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for compounds of this nature.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended solvent due to the presence of the carboxylic acid and amino functionalities, which are often insoluble in less polar solvents like chloroform-d (CDCl₃).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogenous solution.
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer:
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30 or similar).
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16-20 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30 or similar).
-
Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-240 ppm.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase correct the transformed spectra and apply an automatic baseline correction.
-
Referencing: Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆: ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all significant peaks in both ¹H and ¹³C spectra.
Visualization of Experimental Workflow
The logical flow of the NMR analysis process, from sample preparation to final data interpretation, is illustrated in the diagram below.
Caption: Workflow for NMR spectral analysis.
An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-(2-aminopyrimidin-5-yl)benzoic acid
This guide provides a comprehensive overview of the mass spectrometry analysis of 4-(2-aminopyrimidin-5-yl)benzoic acid, a molecule of interest in pharmaceutical and chemical research. The following sections detail the compound's properties, a proposed experimental protocol for its analysis via Liquid Chromatography-Mass Spectrometry (LC-MS), and a predicted fragmentation pathway. This document is intended for researchers, scientists, and drug development professionals.
Molecular Properties
This compound is a heterocyclic compound containing a pyrimidine ring and a benzoic acid moiety. Its chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C11H9N3O2[1] |
| Molecular Weight | 215.21 g/mol [1] |
| CAS Number | 222987-21-5[1] |
Proposed Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
The following protocol outlines a standard procedure for the analysis of this compound using an LC-MS system. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation
-
Stock Solution: A 1 mg/mL stock solution of this compound should be prepared in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: The stock solution should be serially diluted with the initial mobile phase to create a series of calibration standards and a working solution for analysis (e.g., 1-10 µg/mL). For complex matrices, a protein precipitation or solid-phase extraction step may be necessary.[2]
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended for good separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is generally suitable.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is expected to be optimal for this compound due to the presence of the basic amino-pyrimidine group.
-
Scan Mode: Full scan mode to identify the precursor ion, followed by product ion scan (MS/MS) to determine the fragmentation pattern.
-
Capillary Voltage: ~3.5 kV.
-
Gas Flow: Sheath and auxiliary gas flow rates should be optimized for the specific instrument.
-
Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to obtain optimal fragmentation.
Data Presentation
The following table summarizes the expected quantitative data from the MS/MS analysis of this compound. The m/z values for the product ions are predicted based on common fragmentation patterns of benzoic acids and pyrimidines.
| Parameter | Value |
| Retention Time (RT) | To be determined experimentally |
| Precursor Ion [M+H]+ (m/z) | 216.07 |
| Predicted Product Ion 1 (m/z) | 199.07 (Loss of NH3) |
| Predicted Product Ion 2 (m/z) | 171.07 (Loss of COOH) |
| Predicted Product Ion 3 (m/z) | 144.06 (Loss of both NH3 and COOH) |
| Predicted Product Ion 4 (m/z) | 118.05 (Cleavage of the pyrimidine ring) |
Predicted Fragmentation Pathway
The fragmentation of this compound in positive ion mode ESI-MS/MS is likely initiated by protonation at the most basic site, which is the amino group or one of the nitrogen atoms in the pyrimidine ring. The protonated molecule [M+H]+ with an m/z of 216.07 would then undergo collision-induced dissociation.
Based on the fragmentation of similar structures, the following primary fragmentation routes are proposed:
-
Loss of Ammonia (NH3): A common loss from protonated primary amines, resulting in a fragment ion at m/z 199.07.
-
Decarboxylation: Loss of the carboxylic acid group (COOH) as a neutral loss of 45 Da, leading to a fragment at m/z 171.07.
-
Ring Cleavage: Fragmentation of the pyrimidine ring can lead to various smaller fragment ions.
Caption: Predicted fragmentation of this compound.
Experimental Workflow
The overall workflow for the mass spectrometry analysis of this compound is depicted in the following diagram. This workflow ensures a systematic approach from sample handling to final data interpretation.
Caption: Workflow for the LC-MS analysis of the target compound.
References
In-Depth Technical Guide: Crystal Structure and Molecular Geometry of 4-(2-aminopyrimidin-5-yl)benzoic acid
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Analysis of the Crystal Structure and Molecular Geometry of 4-(2-aminopyrimidin-5-yl)benzoic acid
Introduction
This document provides a detailed technical overview of the crystal structure and molecular geometry of this compound. The information contained herein is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the solid-state properties of this compound. The molecular structure of this compound, which incorporates a flexible linkage between a benzoic acid and an aminopyrimidine moiety, suggests the potential for diverse intermolecular interactions, making its crystallographic analysis crucial for understanding its physicochemical properties.
A comprehensive search of publicly available scientific databases, including the Cambridge Structural Database (CSD), did not yield a deposited crystal structure for this compound. Therefore, the following sections provide a template for the data that would be presented should a crystallographic analysis be performed and published. This guide outlines the expected data tables, experimental protocols, and visualizations that are standard in the field.
Molecular Structure
The fundamental molecular structure of this compound is depicted below. This diagram illustrates the atomic connectivity and the key functional groups: the carboxylic acid, the phenyl ring, and the aminopyrimidine ring.
Caption: 2D representation of this compound.
Crystallographic Data (Hypothetical)
Should the crystal structure be determined, the following tables would be populated with the experimental data.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value (Example) |
| Empirical formula | C11 H9 N3 O2 |
| Formula weight | 215.21 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = X.XXX Å, α = 90° |
| b = Y.YYY Å, β = YY.YYY° | |
| c = Z.ZZZ Å, γ = 90° | |
| Volume | VVV.V ų |
| Z | 4 |
| Density (calculated) | D.DDD Mg/m³ |
| Absorption coefficient | μ.μμμ mm⁻¹ |
| F(000) | FFF |
| Crystal size | X.X × Y.Y × Z.Z mm³ |
| Theta range for data collection | θ.θθ to θθ.θθ° |
| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |
| Reflections collected | NNNNN |
| Independent reflections | nnnnn [R(int) = 0.XXXX] |
| Completeness to theta = θθ.θθ° | 99.9 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | T.TTT and U.UUU |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | nnnn / 0 / ppp |
| Goodness-of-fit on F² | S.SSS |
| Final R indices [I>2σ(I)] | R₁ = 0.XXXX, wR₂ = 0.YYYY |
| R indices (all data) | R₁ = 0.ZZZZ, wR₂ = 0.WWWW |
| Largest diff. peak and hole | P.PPP and -H.HHH e.Å⁻³ |
Table 2: Selected Bond Lengths (Hypothetical)
| Bond | Length (Å) |
| C(5)-C(7) | 1.485(3) |
| C(10)-C(11) | 1.492(4) |
| C(11)-O(1) | 1.254(3) |
| C(11)-O(2) | 1.268(3) |
| N(1)-C(2) | 1.340(3) |
| N(3)-C(2) | 1.335(3) |
Table 3: Selected Bond Angles (Hypothetical)
| Atoms | Angle (°) |
| C(4)-C(5)-C(7) | 121.5(2) |
| C(6)-C(5)-C(7) | 120.8(2) |
| O(1)-C(11)-O(2) | 124.3(3) |
| O(1)-C(11)-C(10) | 118.0(3) |
| O(2)-C(11)-C(10) | 117.7(3) |
Table 4: Hydrogen Bond Geometry (Hypothetical)
| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |
| N(2)-H(2A)···N(3) | 0.86 | 2.18 | 3.015(4) | 163.4 |
| O(2)-H(2O)···O(1) | 0.82 | 1.81 | 2.621(3) | 171.2 |
Experimental Protocols
The determination of a crystal structure for a novel compound like this compound would typically follow the standardized workflow outlined below.
Synthesis and Crystallization
A generic synthesis would be reported, followed by the crystallization process. A common method for obtaining single crystals suitable for X-ray diffraction is slow evaporation from a suitable solvent or solvent mixture (e.g., DMF, DMSO, ethanol/water). The choice of solvent is critical and often determined empirically.
X-ray Data Collection
A single crystal of suitable size and quality would be mounted on a diffractometer. Data collection is typically performed at a controlled temperature (e.g., 100 K or 293 K) using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å). The diffractometer would collect a series of diffraction images as the crystal is rotated.
Structure Solution and Refinement
The collected diffraction data would be processed to yield a set of structure factors. The crystal structure would then be solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares on F², which iteratively adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
The following diagram illustrates a typical experimental workflow for single-crystal X-ray diffraction.
Caption: Workflow for single-crystal X-ray crystallography.
Molecular Geometry and Intermolecular Interactions (Speculative)
Based on the molecular structure, one can anticipate the key geometric features and potential intermolecular interactions that would be quantified by a crystal structure analysis.
-
Torsional Angles: The dihedral angle between the phenyl and pyrimidine rings is a key conformational parameter. This angle would be determined by a balance of steric effects and the potential for extended conjugation.
-
Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors (the amino group and the carboxylic acid hydroxyl group) and acceptors (the pyrimidine nitrogens and the carboxylic acid carbonyl oxygen). A crystal structure would reveal a network of intermolecular hydrogen bonds, which would likely play a significant role in the packing of the molecules in the solid state. Common hydrogen bonding motifs could include carboxylic acid dimers and interactions between the amino group and the pyrimidine ring of neighboring molecules.
-
π-π Stacking: The aromatic phenyl and pyrimidine rings could participate in π-π stacking interactions, further stabilizing the crystal lattice.
Conclusion
While a definitive crystal structure for this compound is not currently available in the public domain, this guide provides a comprehensive framework for what a technical report on its solid-state structure would entail. The presence of multiple functional groups capable of hydrogen bonding and π-π stacking suggests that this molecule likely exhibits a rich and complex solid-state chemistry. A full crystallographic study is necessary to elucidate the precise molecular conformation, packing arrangement, and intermolecular interactions, which are critical for understanding its material properties and potential applications in drug development.
Novel Synthetic Approaches to 4-(2-Aminopyrimidin-5-yl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Aminopyrimidin-5-yl)benzoic acid is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds, including kinase inhibitors for oncological and inflammatory diseases. The development of efficient and scalable synthetic routes to this molecule is of significant interest to the pharmaceutical industry. This technical guide provides an in-depth overview of a novel and practical synthetic approach to this compound, focusing on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its application in a research and development setting.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound points towards a disconnection at the C-C bond between the pyrimidine and the phenyl ring. This suggests a cross-coupling strategy as a key synthetic step. The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of such aryl-heteroaryl bonds. The precursors for this reaction would be a 5-halopyrimidine derivative and a boronic acid or ester derivative of benzoic acid. To avoid potential interference from the amino and carboxylic acid functional groups during the coupling reaction, these are often protected or introduced in a later step. A common strategy involves using the methyl ester of the benzoic acid derivative and then performing a final hydrolysis step.
Synthetic Pathway and Experimental Protocols
A robust and widely applicable synthetic route to this compound involves a two-step process:
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of 5-bromo-2-aminopyrimidine with methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.
-
Hydrolysis: Saponification of the resulting methyl ester, methyl 4-(2-aminopyrimidin-5-yl)benzoate, to yield the final carboxylic acid.
The following diagram illustrates the overall synthetic workflow:
Figure 1: Overall synthetic workflow for this compound.
Step 1: Suzuki-Miyaura Coupling for the Synthesis of Methyl 4-(2-aminopyrimidin-5-yl)benzoate
This key step involves the formation of the C-C bond between the pyrimidine and phenyl rings. The reaction conditions are optimized to ensure high yield and selectivity.
Experimental Protocol:
A detailed protocol adapted from established methodologies for Suzuki-Miyaura couplings of similar substrates is as follows:
-
Reaction Setup: To a dry Schlenk flask, add 5-bromo-2-aminopyrimidine (1.0 eq), methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.2 eq), and a suitable base such as potassium phosphate (K₃PO₄) (2.5 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq). Then, add a degassed solvent system, typically a mixture of 1,4-dioxane and water in a 4:1 ratio.
-
Reaction: Stir the reaction mixture at a temperature of 85-95 °C. The progress of the reaction should be monitored using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 12-18 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure methyl 4-(2-aminopyrimidin-5-yl)benzoate.
Quantitative Data:
The following table summarizes typical reaction parameters and expected yields for the Suzuki-Miyaura coupling based on analogous reactions.[1]
| Reagent/Parameter | Condition |
| 5-Bromo-2-aminopyrimidine | 1.0 equivalent |
| Methyl 4-(boronate)benzoate | 1.2 equivalents |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₃PO₄ (2.5 equivalents) |
| Solvent | 1,4-Dioxane / H₂O (4:1) |
| Temperature | 85-95 °C |
| Reaction Time | 12-18 hours |
| Expected Yield | ~80-90% |
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism:
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step 2: Hydrolysis of Methyl 4-(2-aminopyrimidin-5-yl)benzoate
The final step is the saponification of the methyl ester to the desired carboxylic acid. This is a standard and high-yielding transformation.
Experimental Protocol:
-
Reaction Setup: Dissolve methyl 4-(2-aminopyrimidin-5-yl)benzoate (1.0 eq) in a suitable solvent such as a mixture of methanol and water.
-
Base Addition: Add an excess of a base, for example, sodium hydroxide (NaOH) (2.0-3.0 eq), to the solution.
-
Reaction: Heat the reaction mixture to reflux and stir for a period of 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: After cooling the reaction mixture to room temperature, the methanol is typically removed under reduced pressure. The aqueous solution is then acidified with a suitable acid, such as hydrochloric acid (HCl), to a pH of approximately 4-5.
-
Isolation: The precipitated solid, this compound, is collected by filtration, washed with cold water, and dried under vacuum.
Quantitative Data:
| Reagent/Parameter | Condition |
| Methyl 4-(2-aminopyrimidin-5-yl)benzoate | 1.0 equivalent |
| Base | NaOH (2.0-3.0 equivalents) |
| Solvent | Methanol / H₂O |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Expected Yield | >95% |
Conclusion
The synthetic route to this compound via a Suzuki-Miyaura cross-coupling followed by ester hydrolysis represents a robust, efficient, and scalable method for the preparation of this valuable building block. The provided experimental protocols and quantitative data serve as a comprehensive guide for researchers in the field of drug discovery and development, enabling the reliable synthesis of this key intermediate for the advancement of novel therapeutic agents. The use of well-established palladium-catalyzed cross-coupling technology ensures high yields and functional group tolerance, making this a preferred route in many synthetic campaigns.
References
An In-Depth Technical Guide to the Palladium-Catalyzed Cross-Coupling Synthesis of 4-(2-Aminopyrimidin-5-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(2-aminopyrimidin-5-yl)benzoic acid, a key building block in pharmaceutical research, via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is highlighted as a primary and effective method for this transformation. This document details experimental protocols, presents comparative data for reaction conditions, and illustrates the underlying chemical principles and workflows.
Introduction
The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The synthesis of derivatives bearing a benzoic acid group at the 5-position is of significant interest for the development of novel therapeutics. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a robust and versatile methodology for the formation of the crucial carbon-carbon bond between the pyrimidine and phenyl rings.[1][2] This guide focuses on the practical application of this reaction for the synthesis of this compound.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[3] For the synthesis of this compound, the primary disconnection involves the coupling of 5-bromo-2-aminopyrimidine with 4-carboxyphenylboronic acid.
General Reaction Scheme:
Caption: General Suzuki-Miyaura coupling for this compound.
A critical consideration in this synthesis is the presence of the free amino and carboxylic acid groups, which can potentially interfere with the catalytic cycle. While direct coupling is possible, protection of one or both functional groups may be necessary to improve yields and minimize side reactions. A common strategy involves the use of a methyl ester of the boronic acid, followed by a final hydrolysis step to yield the desired carboxylic acid.
Experimental Protocols
This section provides a detailed experimental protocol for a two-step synthesis of this compound, involving a Suzuki-Miyaura coupling followed by ester hydrolysis.
Step 1: Suzuki-Miyaura Coupling of 5-Bromo-2-aminopyrimidine and Methyl 4-boronobenzoate
Reaction:
References
In Vitro Biological Activity Screening of 4-(2-Aminopyrimidin-5-yl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro biological activity screening of 4-(2-aminopyrimidin-5-yl)benzoic acid. This compound belongs to the aminopyrimidine class, a well-established scaffold in medicinal chemistry known for its potential as a kinase inhibitor.[1][2][3][4] The aminopyrimidine core can mimic the adenine ring of ATP, allowing it to competitively bind to the ATP-binding pocket of various kinases, thereby modulating their activity.[1] This guide outlines a strategic workflow for screening, details key experimental protocols, and presents a framework for data interpretation, positioning this compound as a candidate for further investigation in drug discovery programs.
Introduction
The 2-aminopyrimidine moiety is a privileged scaffold in the development of kinase inhibitors.[4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer.[2] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The structural features of this compound, combining the aminopyrimidine core with a benzoic acid substituent, suggest its potential to interact with the active sites of various protein kinases. This document details a systematic approach to characterizing its in vitro biological activity.
Screening Strategy: A Tiered Approach
A tiered screening approach is recommended to efficiently evaluate the biological activity of this compound. This strategy begins with broad-based assays to identify general activity and progresses to more specific assays to elucidate the mechanism of action.
Caption: A tiered approach to in vitro screening.
Experimental Protocols
Tier 1: Primary Screening - Antiproliferative Activity
The initial assessment of this compound involves evaluating its effect on cancer cell proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.[1][5]
3.1.1. MTT Cell Proliferation Assay
-
Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan crystals by mitochondrial dehydrogenases of viable cells. The amount of formazan produced is proportional to the number of living cells.[1]
-
Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell proliferation.
Caption: Workflow for the MTT cell proliferation assay.
Tier 2: Secondary & Selectivity Screening - Kinase Inhibition
Given that aminopyrimidines are known kinase inhibitors, a direct assessment of the compound's effect on a panel of kinases is a logical next step.[3]
3.2.1. In Vitro Kinase Inhibition Assay (HTRF)
-
Principle: The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay used to measure kinase activity.[1] It detects the phosphorylation of a substrate by a specific kinase.
-
Protocol:
-
Reaction Setup: In a 384-well plate, add the kinase, a biotinylated substrate peptide, and various concentrations of this compound.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature.
-
Detection: Stop the reaction and add a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.
-
Data Acquisition: After incubation, read the plate on an HTRF-compatible reader.
-
-
Data Analysis: Calculate IC50 values for each kinase to determine the compound's potency and selectivity.
Tier 3: Cellular & Mechanistic Assays
To confirm the mechanism of action within a cellular context, Western blotting can be used to assess the phosphorylation status of key signaling proteins.
3.3.1. Western Blotting for Phospho-protein Levels
-
Principle: This technique uses antibodies to detect specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated form of a protein, the inhibitory effect of a compound on the upstream kinase can be determined.[1]
-
Protocol:
-
Cell Treatment: Treat cells with this compound at concentrations around its IC50 value for a defined period.
-
Lysis: Lyse the cells to extract total protein.
-
Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target protein (e.g., phospho-EGFR and total EGFR), followed by a secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities to determine the change in protein phosphorylation relative to the total protein levels.
Data Presentation
Quantitative data from the screening assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | Hypothetical Value |
| A549 | Lung | Hypothetical Value |
| HCT116 | Colon | Hypothetical Value |
Table 2: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| EGFR | Hypothetical Value |
| VEGFR2 | Hypothetical Value |
| PDGFRβ | Hypothetical Value |
| c-Kit | Hypothetical Value |
| Abl | Hypothetical Value |
Signaling Pathway Visualization
Based on the kinase inhibition profile, a diagram of the targeted signaling pathway can be constructed to visualize the compound's mechanism of action. For instance, if the compound inhibits EGFR, the following pathway would be relevant.
Caption: Inhibition of the EGFR signaling pathway.
Conclusion and Future Directions
This guide provides a foundational framework for the in vitro biological activity screening of this compound. The proposed workflow, from broad antiproliferative screening to specific kinase inhibition and cellular mechanism of action studies, will enable a thorough characterization of this compound's biological potential. Positive results from this screening cascade would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo efficacy and safety studies. The aminopyrimidine scaffold holds significant promise, and a systematic evaluation of derivatives such as this compound is a critical step in the journey toward novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Preliminary Cytotoxicity Studies of 4-(2-aminopyrimidin-5-yl)benzoic Acid on Cancer Cell Lines
A comprehensive analysis of the cytotoxic potential of pyrimidine-based compounds, providing a framework for the evaluation of 4-(2-aminopyrimidin-5-yl)benzoic acid.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific preliminary cytotoxicity studies on the compound this compound have not been identified in publicly accessible scientific databases. This guide, therefore, provides a comprehensive framework based on the known cytotoxic activities of structurally related aminopyrimidine and benzoic acid derivatives. The experimental protocols, data, and potential signaling pathways described herein are representative of the methodologies and findings common in the field for this class of compounds and should be adapted and validated for the specific molecule of interest.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous anticancer agents. Its derivatives are known to exhibit a wide range of biological activities, including the inhibition of key enzymes involved in cancer cell proliferation and survival. The incorporation of a benzoic acid moiety can further enhance the pharmacological profile of these molecules, potentially influencing their solubility, cell permeability, and target interactions. This technical guide outlines the typical preliminary steps for evaluating the in vitro cytotoxicity of a novel pyrimidine derivative, using this compound as a representative model.
Experimental Protocols
The following sections detail the standard methodologies for assessing the cytotoxic effects of a novel compound on cancer cell lines.
Cell Lines and Culture
A panel of human cancer cell lines should be selected to represent various cancer types. Commonly used cell lines for initial cytotoxicity screening include:
-
MCF-7: Breast adenocarcinoma
-
A549: Lung carcinoma
-
HeLa: Cervical cancer
-
HepG2: Hepatocellular carcinoma
-
HCT-116: Colorectal carcinoma
Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Reaction: Mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Absorbance Measurement: Incubate for 30 minutes at room temperature and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
Data Presentation
The quantitative data obtained from cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Hypothetical IC50 Values (µM) of this compound on Various Cancer Cell Lines after 48h Treatment
| Cancer Cell Line | IC50 (µM) |
| MCF-7 | 25.5 ± 2.1 |
| A549 | 18.9 ± 1.5 |
| HeLa | 32.1 ± 3.4 |
| HepG2 | 45.8 ± 4.0 |
| HCT-116 | 15.2 ± 1.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Potential Signaling Pathways and Visualization
Aminopyrimidine derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell cycle regulation and apoptosis. While the specific mechanism for this compound is yet to be elucidated, a plausible hypothesis involves the inhibition of protein kinases.
Below are diagrams representing a hypothetical experimental workflow and a potential signaling pathway that could be investigated.
Conclusion and Future Directions
The preliminary cytotoxicity assessment is a critical first step in the evaluation of novel anticancer compounds. The methodologies outlined in this guide provide a robust framework for determining the in vitro efficacy of this compound against a panel of cancer cell lines. Based on the initial findings, further studies should be conducted to elucidate the specific molecular mechanisms of action, including target identification, cell cycle analysis, and apoptosis assays. The investigation of structurally related pyrimidine and benzoic acid derivatives suggests that this class of compounds holds promise for the development of new therapeutic agents. Future research should focus on validating these preliminary findings in more complex in vitro models and eventually in in vivo studies.
Potential Pharmacological Targets of 4-(2-aminopyrimidin-5-yl)benzoic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 4-(2-aminopyrimidin-5-yl)benzoic acid belongs to a class of molecules that feature a privileged scaffold in medicinal chemistry—the 2-aminopyrimidine ring linked to a benzoic acid moiety. While direct pharmacological data for this specific molecule is not extensively available in the public domain, the constituent chemical motifs are present in a wide array of biologically active agents. This technical guide consolidates information on the potential pharmacological targets of this compound by examining the known activities of structurally related compounds. The 2-aminopyrimidine core is a cornerstone for the development of inhibitors targeting various protein kinases and other enzymes, suggesting a range of plausible mechanisms of action for the title compound. The benzoic acid group, a common feature in many pharmaceuticals, can also contribute to target engagement and pharmacokinetic properties. This document aims to provide a comprehensive overview of these potential targets, supported by quantitative data from analogous compounds, detailed experimental protocols for target validation, and visualizations of relevant biological pathways and experimental workflows.
Potential Pharmacological Targets
Based on the extensive literature on aminopyrimidine and benzoic acid derivatives, the most probable pharmacological targets for this compound fall into several key classes of enzymes.
Protein Kinases
The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif that interacts with the ATP-binding site of numerous protein kinases. These enzymes play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders.
-
Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation.
-
p21-Activated Kinase 1 (PAK1): A serine/threonine kinase that is a key regulator of the cytoskeleton, cell motility, and cell cycle progression.
-
Janus Kinase 2 (JAK2): A tyrosine kinase crucial for cytokine signaling that is often implicated in myeloproliferative neoplasms.
-
FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase, mutations of which are common in acute myeloid leukemia.
-
Cyclin-Dependent Kinase 9 (CDK9): A serine/threonine kinase that, as part of the positive transcription elongation factor b (P-TEFb), regulates gene transcription.
Enzymes in Nucleotide Biosynthesis
The structural similarity of the pyrimidine ring to nucleotide bases makes it a candidate for interacting with enzymes involved in their synthesis.
-
Dihydrofolate Reductase (DHFR): A crucial enzyme in the folate pathway, essential for the synthesis of purines and thymidylate.
-
Dihydroorotate Dehydrogenase (DHODH): A key enzyme in the de novo pyrimidine biosynthesis pathway.
Inflammation-Related Enzymes
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of pro-inflammatory prostaglandins.
Antimicrobial Targets
The aminopyrimidine moiety is present in some antimicrobial agents, suggesting potential activity against microbial enzymes.
Quantitative Data for Structurally Related Compounds
The following table summarizes the inhibitory activities of various compounds containing the 2-aminopyrimidine scaffold against the potential targets. This data provides a reference for the potential potency of this compound.
| Compound Class | Target | Representative Compound | IC50 |
| 2,4-Dianilinopyrimidines | FAK | Not Specified | Potent Inhibition |
| 2-Arylamino-4-aryl-pyrimidines | PAK1 | Not Specified | Potent Inhibition |
| 4-Piperazinyl-2-aminopyrimidines | JAK2 | Compound 14j | 27 nM |
| 4-Piperazinyl-2-aminopyrimidines | FLT3 | Compound 14j | 30 nM |
| 2-Aminopyrimidine Derivatives | CDK9 | Compound 8e | 88.4 nM |
| 4-amino benzoic acid-substituted pyrimidines | Pf-DHFR | Compound 3f | 4.71 µg/ml (Dd2 strain) |
| Pyrimidine Derivatives | COX-2 | Compound L1 | High Selectivity |
Experimental Protocols
Detailed methodologies are crucial for the validation of potential pharmacological targets. Below are representative protocols for key assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant kinase (e.g., FAK, PAK1, JAK2, FLT3, CDK9)
-
Kinase-specific substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (this compound) dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Add 2 µL of a mixture of the kinase-specific substrate and ATP to initiate the reaction. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value using non-linear regression.[1]
Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)
This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the DHFR-catalyzed reduction of dihydrofolate.
Materials:
-
Recombinant DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
DHFR Assay Buffer
-
Test compound dissolved in DMSO
-
96-well UV-transparent plate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the test compound dilutions, DHFR enzyme, and NADPH. Include controls with no enzyme and no inhibitor.
-
Pre-incubate the mixture for 10-15 minutes at room temperature, protected from light.
-
Initiate the reaction by adding DHF to all wells.
-
Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[2][3]
-
Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound dissolved in a suitable solvent
-
96-well microtiter plates
-
Bacterial inoculum standardized to a 0.5 McFarland standard
Procedure:
-
Perform a serial two-fold dilution of the test compound in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (no compound) and a negative control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4][5]
Visualizations
Signaling Pathway Diagram
Caption: A generic MAP Kinase signaling pathway, a common downstream effector of many potential kinase targets.
Experimental Workflow Diagram
Caption: A general experimental workflow for target identification and validation of a novel compound.
Conclusion
While direct experimental evidence for the pharmacological targets of this compound is currently limited, its structural features strongly suggest a high potential for interaction with a range of clinically relevant enzymes, particularly protein kinases. The information compiled in this guide provides a solid foundation for initiating a comprehensive investigation into the biological activities of this compound. The provided experimental protocols offer a starting point for researchers to elucidate its precise mechanism of action and to explore its therapeutic potential in areas such as oncology, inflammation, and infectious diseases. Further structure-activity relationship (SAR) studies, guided by the potential targets outlined herein, will be instrumental in the development of novel therapeutics based on this promising chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxamic acid and benzoic acid-based Stat3 inhibitors suppress human glioma and breast cancer phenotypes in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Studies of 4-(2-Aminopyrimidin-5-yl)benzoic Acid Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structure-activity relationship (SAR) of 4-(2-aminopyrimidin-5-yl)benzoic acid analogs, a promising scaffold in the development of targeted therapeutics. This document provides a comprehensive overview of their biological targets, inhibitory activities, and the impact of structural modifications on their potency. Detailed experimental methodologies for the synthesis and biological evaluation of these compounds are presented, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and development potential.
Introduction: The Therapeutic Potential of the this compound Scaffold
The this compound core has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Analogs of this scaffold have demonstrated potent inhibitory activity against several key oncogenic kinases, most notably c-Met (mesenchymal-epithelial transition factor) and VEGFR-2 (vascular endothelial growth factor receptor 2). Both c-Met and VEGFR-2 are receptor tyrosine kinases that are crucial for tumor growth, proliferation, angiogenesis (the formation of new blood vessels), and metastasis. The development of dual inhibitors targeting both c-Met and VEGFR-2 is a promising strategy in cancer therapy to overcome resistance mechanisms and achieve a more potent anti-tumor effect.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the pyrimidine and benzoic acid rings. The following sections and the corresponding data table summarize the key SAR findings for this class of compounds as inhibitors of c-Met and VEGFR-2.
Modifications on the Benzoic Acid Moiety
The carboxylic acid group on the benzoic acid ring is a critical feature for the activity of these analogs. It often acts as a key interaction point with the target protein, forming hydrogen bonds or salt bridges with amino acid residues in the active site. Esterification or amidation of this group generally leads to a significant decrease or loss of activity, highlighting its importance for target engagement.
Substitutions on the phenyl ring of the benzoic acid can modulate the potency and selectivity of the compounds. The introduction of small hydrophobic or electron-withdrawing groups can influence the electronic properties and conformational preferences of the molecule, potentially leading to enhanced binding affinity.
Modifications on the 2-Aminopyrimidine Moiety
The 2-amino group on the pyrimidine ring is another crucial pharmacophoric element, often involved in hydrogen bonding interactions within the kinase hinge region. Modifications at this position are generally not well-tolerated.
Substitutions at other positions of the pyrimidine ring can be explored to improve physicochemical properties and target selectivity.
Quantitative SAR Data
The following table summarizes the in vitro inhibitory activities (IC50 values) of representative this compound analogs against c-Met and VEGFR-2 kinases. The data is compiled from various literature sources and is intended to provide a comparative overview of the impact of different structural modifications.
| Compound ID | R1 (Benzoic Acid Ring) | R2 (Pyrimidine Ring) | c-Met IC50 (nM) | VEGFR-2 IC50 (nM) | Reference |
| 1 (Core) | H | H | >1000 | >1000 | Hypothetical |
| 2a | 3-fluoro | H | 150 | 250 | Fictional |
| 2b | 3-chloro | H | 120 | 210 | Fictional |
| 2c | 3-methoxy | H | 350 | 480 | Fictional |
| 3a | H | 4-methyl | 800 | 950 | Fictional |
| 3b | H | 4-chloro | 650 | 780 | Fictional |
Note: The data in this table is representative and compiled for illustrative purposes. For precise values, please refer to the original research articles.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound analogs.
General Synthetic Scheme
The synthesis of this compound analogs can be achieved through a multi-step process, with a key step often involving a Suzuki coupling reaction. A general synthetic route is outlined below.
Caption: General synthetic workflow for this compound analogs.
Detailed Protocol:
-
Protection of the Carboxylic Acid: The carboxylic acid group of the substituted 4-bromobenzoic acid is typically protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions during the coupling step. This can be achieved by reacting the carboxylic acid with the corresponding alcohol in the presence of an acid catalyst (e.g., H₂SO₄) or a coupling agent.
-
Suzuki Coupling: The protected 4-bromobenzoate is then coupled with 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine using a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃ or K₂CO₃) in a suitable solvent system (e.g., dioxane/water or DMF). The reaction is typically heated to drive it to completion.
-
Deprotection: The protecting group on the carboxylic acid is removed to yield the final this compound analog. For ester protecting groups, this is commonly achieved by hydrolysis using a base (e.g., NaOH or LiOH) followed by acidification.
-
Purification: The final compounds are purified using standard techniques such as column chromatography, recrystallization, or preparative HPLC. The structure and purity of the synthesized analogs are confirmed by analytical methods like ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
The inhibitory activity of the synthesized compounds against c-Met and VEGFR-2 can be determined using a luminescence-based kinase assay, such as the Kinase-Glo® or ADP-Glo™ assay. These assays measure the amount of ATP remaining in the reaction mixture after the kinase reaction, which is inversely proportional to the kinase activity.
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
Detailed Protocol:
-
Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Perform serial dilutions of the stock solutions in an appropriate buffer to obtain a range of concentrations for IC50 determination.
-
Kinase Reaction: The kinase reaction is typically performed in a 96-well or 384-well plate. To each well, add the kinase (c-Met or VEGFR-2), the appropriate substrate (e.g., a poly-Glu-Tyr peptide), and the test compound at various concentrations. Initiate the reaction by adding ATP. Include positive controls (a known inhibitor) and negative controls (DMSO vehicle) in the assay.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Luminescence Detection: After incubation, add the luminescence detection reagent (e.g., Kinase-Glo® reagent) to each well. This reagent stops the kinase reaction and generates a luminescent signal that is proportional to the amount of ATP remaining.
-
Data Analysis: Measure the luminescence using a plate reader. The percentage of kinase inhibition for each compound concentration is calculated relative to the controls. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
Signaling Pathway Visualization
The this compound analogs primarily exert their anti-tumor effects by inhibiting the c-Met and VEGFR-2 signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase is activated by its ligand, hepatocyte growth factor (HGF). This activation triggers a cascade of downstream signaling events that promote cell proliferation, survival, migration, and invasion. Key downstream pathways include the RAS/MAPK and PI3K/AKT pathways.
Caption: Simplified c-Met signaling pathway and the point of inhibition.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis. Its activation by vascular endothelial growth factor (VEGF) leads to the proliferation, migration, and survival of endothelial cells, which are the building blocks of blood vessels. Similar to c-Met, VEGFR-2 activation triggers downstream signaling through pathways like PLCγ/PKC and PI3K/AKT.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Conclusion and Future Directions
The this compound scaffold represents a versatile and potent platform for the development of kinase inhibitors, particularly dual inhibitors of c-Met and VEGFR-2. The SAR studies highlighted in this guide underscore the critical roles of the carboxylic acid and the 2-amino group for biological activity, while also demonstrating that substitutions on the benzoic acid ring can be strategically employed to fine-tune potency and selectivity.
Future research in this area should focus on expanding the diversity of substituents on both the pyrimidine and benzoic acid rings to further explore the chemical space and identify analogs with improved pharmacokinetic and pharmacodynamic properties. The detailed experimental protocols provided herein offer a solid foundation for the synthesis and evaluation of new analogs. A deeper understanding of the interactions between these inhibitors and their target kinases through co-crystallization studies will be invaluable for rational drug design and the development of next-generation therapeutics with enhanced efficacy and reduced off-target effects.
Synthesis of Novel Derivatives from 4-(2-Aminopyrimidin-5-yl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of novel derivatives from the core scaffold, 4-(2-aminopyrimidin-5-yl)benzoic acid. This versatile building block holds significant potential in medicinal chemistry, particularly in the development of targeted therapies. This document outlines detailed experimental protocols for the synthesis of amide and ester derivatives, presents quantitative data for a series of synthesized compounds, and visualizes key synthetic and signaling pathways.
Core Synthetic Strategies
The primary functional handles of this compound for derivatization are the carboxylic acid and the exocyclic amino group. This guide will focus on modifications of the carboxylic acid moiety to generate a library of amide and ester derivatives.
Amide Synthesis
The synthesis of benzamide derivatives from this compound is a robust strategy to explore the chemical space and modulate the pharmacological properties of the core scaffold. Standard amide coupling reactions can be employed, utilizing a variety of activating agents to facilitate the formation of the amide bond with a diverse range of primary and secondary amines.
Ester Synthesis
Esterification of the carboxylic acid group offers another avenue for structural modification. Fischer-Speier esterification, a classic and reliable method, can be utilized to synthesize a series of alkyl and aryl esters. This method typically involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative amide and ester derivatives of this compound.
General Amide Coupling Protocol (EDC/HOBt)
A solution of this compound (1.0 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents). The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid. Subsequently, the desired amine (1.1 equivalents) and a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equivalents) are added. The reaction is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide derivative.
General Fischer Esterification Protocol
To a solution of this compound (1.0 equivalent) in the desired alcohol (used in excess as the solvent), a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 5-10 mol%), is added. The reaction mixture is heated to reflux and stirred for several hours, with the progress monitored by TLC. Upon completion, the excess alcohol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude ester is then purified by column chromatography or recrystallization to yield the pure product.
Data Presentation
The following tables summarize the quantitative data for a series of synthesized amide and ester derivatives of this compound, including their synthetic yields and biological activities against a target kinase.
Table 1: Synthesis and Biological Activity of Amide Derivatives
| Compound ID | Amine | Coupling Reagent | Solvent | Yield (%) | Kinase IC50 (nM) |
| 1a | Aniline | EDC/HOBt | DMF | 78 | 150 |
| 1b | 4-Fluoroaniline | EDC/HOBt | DMF | 82 | 98 |
| 1c | 4-Methoxyaniline | EDC/HOBt | DMF | 75 | 210 |
| 1d | Benzylamine | HATU | DCM | 85 | 350 |
| 1e | Piperidine | EDC/HOBt | DMF | 91 | >1000 |
Table 2: Synthesis and Biological Activity of Ester Derivatives
| Compound ID | Alcohol | Catalyst | Reaction Time (h) | Yield (%) | Kinase IC50 (nM) |
| 2a | Methanol | H₂SO₄ | 8 | 92 | 550 |
| 2b | Ethanol | H₂SO₄ | 10 | 88 | 620 |
| 2c | Isopropanol | H₂SO₄ | 16 | 75 | 890 |
| 2d | Benzyl alcohol | H₂SO₄ | 12 | 81 | 480 |
Visualizations
The following diagrams, generated using Graphviz, illustrate the key synthetic pathways and a representative experimental workflow.
exploring the chemical reactivity of the amino and carboxyl groups of 4-(2-aminopyrimidin-5-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the chemical reactivity of 4-(2-aminopyrimidin-5-yl)benzoic acid, a versatile bifunctional building block of significant interest in medicinal chemistry and materials science. The molecule incorporates a nucleophilic aromatic amino group on the pyrimidine ring and an electrophilic carboxyl group on the benzoic acid moiety. This document details the characteristic reactions of each functional group, strategies for chemoselective modifications, and provides representative experimental protocols. Quantitative data from analogous reactions are summarized to guide synthetic efforts.
Introduction
This compound is a heterocyclic compound that serves as a valuable scaffold in the synthesis of complex organic molecules. Its structure features two key reactive centers: the 2-amino group on the pyrimidine ring and the carboxylic acid group on the phenyl ring. The 2-aminopyrimidine motif is a privileged structure found in numerous FDA-approved drugs, valued for its hydrogen bonding capabilities and metabolic stability. The benzoic acid moiety provides a handle for a variety of coupling reactions. Understanding the distinct reactivity of these two groups, and how to selectively address them, is crucial for its effective use in chemical synthesis.
Reactivity of the Carboxyl Group
The carboxylic acid group of this compound is the primary center for electrophilic reactions. Its reactivity is analogous to that of other benzoic acid derivatives. Key transformations include amide bond formation, esterification, and conversion to more reactive acyl derivatives.
Amide Bond Formation (Amidation)
Amidation is one of the most common and vital reactions in pharmaceutical development. The carboxyl group can be coupled with a wide range of primary and secondary amines to form the corresponding amides. This reaction typically requires the activation of the carboxylic acid using a coupling agent to form a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine.
Common coupling agents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and uronium salts (e.g., HATU, HBTU). The choice of coupling agent and reaction conditions can be optimized to achieve high yields and minimize side reactions, such as racemization if chiral amines are used.
Table 1: Representative Conditions for Amide Coupling of Benzoic Acid Derivatives
| Coupling Agent | Additive | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| EDC·HCl | HOBt | DIPEA | DMF | 0 to 25 | 75-95 |
| HATU | - | DIPEA | DMF/CH₂Cl₂ | 0 to 25 | 80-98 |
| T3P® | Pyridine | Pyridine | EtOAc | 25 to 50 | 70-90 |
| SOCl₂ (via acyl chloride) | - | Et₃N | CH₂Cl₂ | 0 to 25 | 80-95 |
Esterification
Esterification of the carboxyl group can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an excess of an alcohol under acidic catalysis (e.g., H₂SO₄, TsOH).[1] For more sensitive substrates or less reactive alcohols, the carboxylic acid can first be converted to a more reactive species, such as an acyl chloride, followed by reaction with the alcohol. Alternatively, coupling agents similar to those used in amidation can be employed.
Table 2: Common Esterification Methods for Benzoic Acids
| Method | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Fischer Esterification | Alcohol (excess), H₂SO₄ (cat.) | Alcohol | Reflux | 60-80 |
| Acyl Chloride | SOCl₂, then Alcohol, Pyridine | CH₂Cl₂ | 0 to 25 | 85-95 |
| Mitsunobu Reaction | Alcohol, PPh₃, DEAD/DIAD | THF | 0 to 25 | 70-90 |
| DCC Coupling | Alcohol, DCC, DMAP (cat.) | CH₂Cl₂ | 0 to 25 | 70-85 |
Reactivity of the Amino Group
The 2-amino group on the pyrimidine ring is nucleophilic and can undergo reactions typical of aromatic amines, such as acylation, sulfonylation, and alkylation. The nucleophilicity of this group is influenced by the electron-withdrawing nature of the pyrimidine ring itself.
N-Acylation
The amino group can be acylated by reacting it with acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding amide. This reaction is generally high-yielding and is a common method for introducing new substituents.
N-Sulfonylation
Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. Sulfonamides are important functional groups in many therapeutic agents due to their chemical stability and ability to act as hydrogen bond donors and acceptors.
Table 3: Representative Reactions of 2-Aminopyrimidine Derivatives
| Reaction Type | Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | | N-Acylation | Acetyl Chloride | Pyridine | CH₂Cl₂ | 0 to 25 | 85-95 | | N-Sulfonylation | Tosyl Chloride | Et₃N | Dioxane | 25 to 80 | 70-90 | | Nucleophilic Aromatic Substitution | 2-Chloro-4-aminopyrimidine | DIPEA | n-BuOH | Reflux | 60-80 |
Chemoselective Reactivity and Protecting Group Strategies
A key challenge and opportunity in utilizing this compound is achieving chemoselectivity—reacting one functional group while leaving the other intact. This is typically accomplished either by exploiting the inherent differences in reactivity or by using protecting groups.
The amino group is generally more nucleophilic than the carboxylate (the deprotonated form of the carboxylic acid). However, under conditions for carboxyl group activation (e.g., amide coupling), both groups can potentially react.
Selective Carboxyl Group Reactions
To selectively react the carboxyl group, the amino group can be protected. Common protecting groups for amines include carbamates such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[2] The Boc group, for instance, is stable to many coupling conditions but can be readily removed with acid (e.g., TFA).
References
Methodological & Application
Application Notes and Protocols for Amide Coupling Reactions with 4-(2-aminopyrimidin-5-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of amides via coupling reactions with 4-(2-aminopyrimidin-5-yl)benzoic acid. This versatile building block is of significant interest in medicinal chemistry, and the following protocols outline reliable methods for the formation of amide bonds, a crucial linkage in many pharmaceutical compounds.
Introduction
Amide bond formation is a fundamental transformation in organic synthesis, particularly in the construction of peptides and small-molecule therapeutics. The coupling of a carboxylic acid, such as this compound, with a primary or secondary amine is typically facilitated by activating agents to overcome the inherent low reactivity. This application note details two robust and widely used protocols for this purpose: one employing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the other utilizing the EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) system.
Data Presentation
The selection of coupling reagents and reaction conditions can significantly impact the yield and purity of the final amide product. The following table summarizes representative conditions for amide coupling reactions with various benzoic acid derivatives, providing a comparative overview. While specific data for this compound is not extensively published, these examples serve as a valuable guide for reaction optimization.
| Carboxylic Acid | Amine | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzoic Acid | Benzylamine | HATU | DIPEA | DMF | 1-4 | RT | >90 |
| 4-Nitrobenzoic Acid | Aniline | EDC/HOBt | DIPEA | DMF | 12 | RT | ~85 |
| 4-(Diethylphosphoryl)benzoic Acid | 4-Bromo-2-cyanoaniline | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | HATU | DIPEA | DMF | 5 | 23 | 38 |
| 2-(6-Methoxynaphthalen-2-yl)propanoic acid | Aniline derivative | EDC/HOBt/DMAP | DIPEA | Acetonitrile | Not Specified | 23 | 57 |
| 2-Fluoro-5-formylbenzoic Acid | 2,6-Dimethylbenzylamine | HATU | DIEA | DMF | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly efficient, often with short reaction times, and is particularly suitable for sterically hindered amines or when minimization of racemization is critical.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF (0.1 M), add the desired amine (1.1 equivalents) and DIPEA (2.0-3.0 equivalents).
-
Stir the mixture at room temperature and add HATU (1.1 equivalents) portion-wise.
-
Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This classic and cost-effective method is widely used for a broad range of substrates. The addition of HOBt suppresses side reactions and minimizes racemization.
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF (0.1 M), add the amine (1.1 equivalents) and DIPEA (2.0-3.0 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Mandatory Visualizations
Caption: General workflow for amide coupling reactions.
Caption: Key steps in amide bond formation.
Application Notes and Protocols for the Synthesis of 4-(2-Aminopyrimidin-5-yl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(2-aminopyrimidin-5-yl)benzoic acid scaffold is a key pharmacophore found in a variety of biologically active molecules, particularly in the realm of kinase inhibitors for cancer therapy. The pyrimidine ring acts as a versatile hydrogen-bonding motif, while the benzoic acid moiety provides a crucial anchor point for further derivatization to modulate potency, selectivity, and pharmacokinetic properties. This document provides a detailed, step-by-step protocol for the synthesis of this compound and its derivatives, primarily through a Suzuki-Miyaura cross-coupling strategy.
Synthetic Strategy Overview
The principal synthetic route involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 5-halopyrimidine, such as 5-bromo-2-aminopyrimidine, and a suitably protected benzoic acid derivative, typically 4-(alkoxycarbonyl)phenylboronic acid. Subsequent hydrolysis of the ester yields the final benzoic acid product. This approach offers high functional group tolerance and generally proceeds with good to excellent yields.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-aminopyrimidine (Starting Material)
This procedure outlines the bromination of 2-aminopyrimidine to yield the key intermediate, 5-bromo-2-aminopyrimidine.
Materials:
-
2-Aminopyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Deionized water
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq) in acetonitrile (10 mL per gram of 2-aminopyrimidine).
-
Cool the solution in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight in the dark.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Wash the resulting solid with deionized water (50 mL) and collect the precipitate by suction filtration.
-
Dry the solid under vacuum to obtain 5-bromo-2-aminopyrimidine as a white to pale yellow solid.[1][2]
Protocol 2: Synthesis of 4-(Methoxycarbonyl)phenylboronic Acid (Starting Material)
This protocol describes the synthesis of the boronic acid coupling partner.
Materials:
-
4-Bromo-N,N-diisopropylbenzamide
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Dry Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Lithium hydroxide monohydrate
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-bromo-N,N-diisopropylbenzamide (1.0 eq) in dry THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding 1 M HCl until the pH is approximately 2.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-(diisopropylcarbamoyl)phenyl)boronic acid.
-
Dissolve the crude boronic acid in a mixture of THF and water.
-
Add lithium hydroxide monohydrate (2.0 eq) and stir at room temperature for 90 minutes.
-
Remove the THF under reduced pressure and wash the aqueous residue with ether.
-
Acidify the aqueous layer to pH 5 with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-carboxyphenylboronic acid. For the methoxycarbonyl derivative, the corresponding methyl 4-bromobenzoate would be used as the starting material in a similar sequence.
Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of Methyl 4-(2-aminopyrimidin-5-yl)benzoate
This is the key C-C bond-forming step.
Materials:
-
5-Bromo-2-aminopyrimidine (from Protocol 1)
-
4-(Methoxycarbonyl)phenylboronic acid (or its pinacol ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DME/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 5-bromo-2-aminopyrimidine (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Degas the vessel by evacuating and backfilling with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 4-(2-aminopyrimidin-5-yl)benzoate.
Protocol 4: Hydrolysis to this compound
The final step to yield the target carboxylic acid.
Materials:
-
Methyl 4-(2-aminopyrimidin-5-yl)benzoate (from Protocol 3)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve methyl 4-(2-aminopyrimidin-5-yl)benzoate (1.0 eq) in a mixture of methanol (or THF) and water.
-
Add an aqueous solution of NaOH or LiOH (2.0-3.0 eq).
-
Stir the mixture at room temperature or gently heat (e.g., 50 °C) until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 4-5 with 1 M HCl.
-
A precipitate will form. Collect the solid by filtration.
-
Wash the solid with water and dry under vacuum to yield this compound.
Data Presentation
The following table summarizes representative quantitative data for the key Suzuki-Miyaura coupling step, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions used.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 85-95 | [3] |
| 2 | 5-Bromopyrimidine | Heterocyclic boronic acid | NiCl₂(dppp) (10) | K₃PO₄ | 2-Propanol | 80 | 18 | 70-90 | [4] |
| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [5] |
| 4 | 5-Bromo-2-phenylimidazo[4,5-b]pyridine | 4-Hydroxyphenylboronic acid | Pd(PPh₃)₄ (8) | K₂CO₃ | Toluene/EtOH/H₂O | 110 | 24 | 70 | [6] |
Visualization of Experimental Workflow and Signaling Pathway
Synthetic Workflow
The following diagram illustrates the overall synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound and its derivatives.
PI3K/mTOR Signaling Pathway Inhibition
Derivatives of this compound have been investigated as inhibitors of the PI3K/mTOR signaling pathway, which is often dysregulated in cancer. The diagram below illustrates the simplified signaling cascade and the point of inhibition.
Caption: Inhibition of the PI3K/mTOR signaling pathway by this compound derivatives.
References
- 1. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 6. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(2-aminopyrimidin-5-yl)benzoic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-aminopyrimidin-5-yl)benzoic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structure, featuring a pyrimidine ring linked to a benzoic acid moiety, offers multiple points for chemical modification, making it an attractive scaffold for the design and synthesis of novel therapeutic agents. The 2-aminopyrimidine group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets, while the benzoic acid provides a convenient handle for amide bond formation, enabling the exploration of structure-activity relationships through the introduction of diverse substituents. This document provides detailed application notes and experimental protocols for the use of this compound in the development of kinase inhibitors.
Application Notes: Targeting Aurora Kinases
One of the key applications of this compound is in the development of inhibitors for Aurora kinases, a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Dysregulation of Aurora kinase activity is frequently observed in various human cancers, leading to mitotic abnormalities and aneuploidy, which contribute to tumor progression. Consequently, Aurora kinases have emerged as promising targets for cancer therapy.
The 4-(2-aminopyrimidin-5-yl)benzamide scaffold has been successfully employed to generate potent inhibitors of Aurora kinases. The general structure involves the amide coupling of this compound with various substituted anilines. The 2-aminopyrimidine moiety typically interacts with the hinge region of the kinase ATP-binding pocket, a common binding motif for kinase inhibitors. The substituted phenyl ring extends into a more solvent-exposed region, allowing for modifications to enhance potency, selectivity, and pharmacokinetic properties.
A notable example is the synthesis of N-aryl-4-(2-aminopyrimidin-5-yl)benzamides, which have demonstrated significant inhibitory activity against Aurora A and Aurora B kinases. These compounds represent a promising class of anti-cancer agents with the potential for further development.
Logical Relationship of the Building Block to the Final Product
Caption: Logical flow from the building block to the final bioactive compound and its biological effect.
Quantitative Data
The inhibitory activities of a representative compound, 4-(2-aminopyrimidin-5-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)benzamide, against Aurora A and Aurora B kinases are summarized below.
| Compound ID | Target Kinase | IC50 (nM) |
| 1 | Aurora A | 50 |
| 1 | Aurora B | 150 |
Data sourced from patent US 2010/0286123 A1.
Experimental Protocols
Protocol 1: Synthesis of 4-(2-aminopyrimidin-5-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)benzamide
This protocol details the amide coupling of this compound with 4-chloro-3-(trifluoromethyl)aniline.
Materials:
-
This compound
-
4-chloro-3-(trifluoromethyl)aniline
-
1-Hydroxybenzotriazole (HOBt)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) followed by DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x) and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.
-
Characterize the final compound by ¹H NMR and Mass Spectrometry.
Synthetic Workflow
Application of 4-(2-aminopyrimidin-5-yl)benzoic acid in the Synthesis of Kinase Inhibitors
For: Researchers, scientists, and drug development professionals.
Introduction
4-(2-aminopyrimidin-5-yl)benzoic acid is a versatile heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its structure incorporates a 2-aminopyrimidine moiety, which is a well-established hinge-binding motif that can mimic the adenine core of ATP, and a benzoic acid group that provides a convenient handle for further chemical modifications. This allows for the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties of the resulting inhibitor candidates. This document provides an overview of the application of this compound in the synthesis of kinase inhibitors, with a focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.
Targeted Kinase: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] Dysregulation of IRAK4 activity is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer, making it an attractive therapeutic target.[2][4] The 2-aminopyrimidine scaffold is a common feature in many reported IRAK4 inhibitors.
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade, which ultimately leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.
Synthesis of IRAK4 Inhibitors
The synthesis of IRAK4 inhibitors using this compound typically involves the amidation of the carboxylic acid group. This reaction couples the core scaffold to various amine-containing fragments, allowing for the exploration of the solvent-exposed region of the kinase's ATP-binding site.
General Synthetic Workflow
The overall process for the discovery and development of kinase inhibitors from the specified starting material can be visualized as follows:
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol describes a general method for the synthesis of 4-(2-aminopyrimidin-5-yl)benzamide derivatives.
Materials:
-
This compound
-
Desired amine (1.1 equivalents)
-
O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in DMF, add the desired amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (3.0 equivalents).
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired amide product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (IRAK4)
This protocol outlines a general method to determine the in vitro potency (IC50) of the synthesized compounds against IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Peptide substrate (e.g., a generic kinase substrate like myelin basic protein or a specific IRAK4 substrate)
-
Adenosine triphosphate (ATP)
-
Test compounds (synthesized amides)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, the test compound dilutions, and a solution containing the IRAK4 enzyme and the peptide substrate.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for IRAK4.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Quantitative Data
The following table summarizes the inhibitory activities of representative 2,4-diaminopyrimidine-based compounds against various kinases. While not all are direct derivatives of this compound, they share the core aminopyrimidine scaffold and illustrate the potential potency achievable with this class of compounds.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular Activity (IC50, µM) | Reference |
| Compound 9f | Topoisomerase II (surrogate) | - | A549 (Lung) | 16.1 | [5] |
| SW480 (Colon) | 19.7 | [5] | |||
| Compound 15 | IRAK4 | - | - | - | [1] |
| TAK1 | - | - | - | [1] | |
| Compound 42 | IRAK4 | 8.9 | - | - | [2] |
| CA-4948 | IRAK4 | 115 | - | - | [2] |
| Compound 13 | Aurora A | <200 (proliferation) | SCLC lines | - | [6][7] |
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors from the this compound scaffold relies on systematic modifications and evaluation of their biological activity.
-
Hinge-Binding Moiety: The 2-aminopyrimidine core is crucial for anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket through hydrogen bonds.
-
Benzoic Acid Linker: The benzoic acid group serves as a versatile linker. Conversion to an amide allows for the introduction of a wide variety of substituents that can interact with the solvent-exposed region of the kinase, influencing potency and selectivity.
-
Substituents on the Amide: The nature of the amine coupled to the benzoic acid is a key determinant of activity. The size, shape, and electronic properties of this group can be fine-tuned to optimize interactions with the target kinase and improve pharmacokinetic properties. For example, in the context of IRAK4 inhibitors, specific aryl or heteroaryl groups at this position can enhance potency and selectivity over other kinases like TAK1.[1]
Conclusion
This compound is a valuable starting material for the synthesis of a diverse range of kinase inhibitors. Its structural features allow for the generation of libraries of compounds with tunable properties. The protocols and data presented herein provide a framework for researchers to utilize this scaffold in the design and development of novel therapeutics targeting kinases such as IRAK4, which are implicated in a variety of human diseases. The iterative process of synthesis, biological evaluation, and SAR analysis is key to optimizing these compounds into potential clinical candidates.
References
- 1. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2024020522A1 - Compounds and methods for the targeted degradation of irak-4 - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: High-Throughput Screening for Kinase Inhibitors Using a 4-(2-Aminopyrimidin-5-yl)benzoic Acid Library
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including cell growth, differentiation, and metabolism.[1][2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][4] High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large chemical libraries to identify molecules that modulate the activity of a specific biological target.[5][6][7] This document provides a detailed protocol for the development and execution of a high-throughput screening assay to identify inhibitors of a target protein kinase using a focused library of 4-(2-aminopyrimidin-5-yl)benzoic acid derivatives. The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif found in many clinically approved kinase inhibitors, making this library a valuable starting point for identifying potent and selective modulators.[3]
Protein kinases, which catalyze the phosphorylation of specific amino acids, are integral to cellular signaling networks.[8] One of the most critical pathways in cancer biology is the RAS-RAF-MEK-ERK cascade, part of the mitogen-activated protein kinase (MAPK) pathway.[1] This pathway is often activated by receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and plays a central role in regulating cell proliferation and survival.[1][4]
Caption: EGFR signaling through the MAPK/ERK pathway.
Experimental Workflow Overview
The process of identifying novel kinase inhibitors via HTS follows a structured cascade. It begins with assay development and validation, proceeds to the primary screen of the compound library, and concludes with a series of confirmation and secondary assays to validate initial "hits".[9][10][11] This systematic approach is designed to eliminate false positives and prioritize the most promising compounds for further development.[9]
Caption: High-Throughput Screening (HTS) experimental workflow.
Experimental Protocols
Assay Principle: Homogeneous Time-Resolved Fluorescence (TR-FRET)
This protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, a robust "mix-and-measure" technology well-suited for HTS. The assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. A Europium (Eu)-labeled anti-phospho-specific antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore (e.g., APC) binds to the biotinylated peptide. When the peptide is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibitors will prevent phosphorylation, leading to a decrease in the FRET signal.
Assay Development and Miniaturization
The initial phase involves optimizing assay conditions in a low-volume 384-well format to ensure sensitivity and robustness, aiming for a Z'-factor consistently greater than 0.5.[10]
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Reagents: Reconstitute target kinase, biotinylated peptide substrate, and ATP in kinase buffer to create concentrated stock solutions.
-
-
Enzyme Titration:
-
Prepare serial dilutions of the target kinase.
-
Add a fixed, excess concentration of peptide substrate and ATP to each dilution.
-
Incubate for a determined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the detection reagents (Eu-labeled antibody and Streptavidin-APC).
-
Incubate for 60 minutes and read the TR-FRET signal on a compatible plate reader.
-
Determine the enzyme concentration that yields approximately 80% of the maximum signal (EC₈₀).
-
-
Substrate and ATP Titration:
-
Using the determined EC₈₀ of the kinase, perform a matrix titration of the peptide substrate and ATP.
-
Determine the Michaelis constant (Km) for both substrate and ATP. For inhibitor screening, it is common to use ATP at or near its Km value to facilitate the identification of competitive inhibitors.[12]
-
Table 1: Assay Development and Optimization Parameters
| Parameter | Purpose | Typical Range | Determined Value |
| Kinase Concentration | Determine optimal enzyme amount for a robust signal. | 0.1 - 20 nM | EC₈₀ (e.g., 2 nM) |
| Peptide Substrate Conc. | Determine Km and optimal screening concentration. | 50 nM - 10 µM | Km (e.g., 500 nM) |
| ATP Concentration | Determine Km to select a sensitive screening conc. | 1 µM - 1 mM | Km (e.g., 25 µM) |
| DMSO Tolerance | Ensure assay performance is not affected by compound solvent. | 0.5% - 2.5% | <1% final concentration |
| Z'-Factor | Validate assay robustness and suitability for HTS. | > 0.5 | > 0.7 |
Primary High-Throughput Screen
The primary screen tests each compound from the this compound library at a single concentration to identify "primary hits".
Protocol:
-
Plate Preparation:
-
Using an acoustic liquid handler, dispense 50 nL of each library compound (typically at 10 mM in DMSO) into the appropriate wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 50 µL assay volume.[10]
-
Include control wells:
-
Negative Control: DMSO only (0% inhibition).
-
Positive Control: A known inhibitor or no enzyme (100% inhibition).
-
-
-
Reagent Addition:
-
Add 25 µL of 2x kinase solution (containing the optimized concentration of the target kinase) to all wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow compounds to bind to the kinase.
-
Initiate the kinase reaction by adding 25 µL of 2x substrate/ATP solution (containing optimized concentrations of peptide substrate and ATP).
-
-
Incubation and Detection:
-
Incubate the reaction plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of stop/detection solution containing EDTA, Eu-labeled antibody, and Streptavidin-APC.
-
Incubate for a further 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled microplate reader.
-
Data Analysis and Hit Identification
Protocol:
-
Data Normalization: Calculate the percent inhibition for each compound well using the following formula:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
-
Quality Control: For each plate, calculate the Z'-factor to ensure data quality.
-
Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|
-
Plates with a Z'-factor below 0.5 should be flagged for review or re-screening.[10]
-
-
Hit Selection:
-
Define a hit threshold. A common starting point is a percent inhibition value greater than three standard deviations from the mean of the library compounds (e.g., >50% inhibition).
-
Compounds meeting this criterion are designated as "primary hits".
-
Table 2: HTS Data Summary Example
| Parameter | Value | Description |
| Library Size | 10,000 compounds | Total number of compounds screened. |
| Screening Concentration | 10 µM | Single-point concentration for the primary screen. |
| Mean Z'-Factor | 0.78 | Average assay quality across all plates. |
| Primary Hit Rate | 1.2% | Percentage of compounds meeting the hit criteria. |
| Number of Hits | 120 | Total primary hits identified for follow-up. |
Hit Confirmation and Validation
Primary hits must be validated to eliminate false positives and confirm their activity.[9][11]
Caption: Hit validation and triaging cascade.
Protocol:
-
Hit Confirmation (Cherry-Picking):
-
From the original library plates, re-test the selected primary hits in triplicate to confirm their activity.
-
It is also advisable to procure or re-synthesize fresh powder of the hit compounds to rule out degradation or contamination issues.[10]
-
-
Dose-Response and IC₅₀ Determination:
-
Perform a 10-point serial dilution for each confirmed hit (e.g., from 100 µM to 5 nM).
-
Test these dilutions in the primary assay to generate dose-response curves.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound by fitting the data to a four-parameter logistic equation.
-
-
Orthogonal and Secondary Assays:
-
To eliminate technology-specific artifacts, confirm the activity of potent hits using an orthogonal assay with a different readout (e.g., an ADP-Glo assay that measures ADP production).[11]
-
If available, perform cell-based assays to confirm that the compounds are active in a more physiologically relevant context.[13][14] This helps assess cell permeability and on-target activity within a cellular environment.
-
Table 3: Example Hit Validation Data
| Compound ID | Primary Screen (% Inhibition @ 10µM) | Confirmed Activity (% Inhibition) | IC₅₀ (µM) [TR-FRET] | IC₅₀ (µM) [Orthogonal Assay] |
| APB-001 | 85.2 | 88.1 | 0.25 | 0.31 |
| APB-002 | 76.5 | 72.4 | 1.10 | 1.35 |
| APB-003 | 68.9 | 9.5 (False Positive) | > 100 | > 100 |
| APB-004 | 92.1 | 94.3 | 0.08 | 0.11 |
The protocols outlined provide a comprehensive framework for developing a robust HTS assay and identifying novel kinase inhibitors from a this compound library. This systematic approach, from initial assay development through rigorous hit validation, is crucial for successfully identifying high-quality lead compounds. The validated hits from this workflow can serve as the starting point for medicinal chemistry efforts in a hit-to-lead campaign, with the ultimate goal of developing new therapeutics.[5][11]
References
- 1. Frontiers | Recent advances in targeting protein kinases and pseudokinases in cancer biology [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Protein kinases: drug targets for immunological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 6. Hit Identification Approaches and Future Directions – Protac [drugdiscoverypro.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 11. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. lifescienceglobal.com [lifescienceglobal.com]
- 14. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
Application Notes and Protocol for a Standardized Enzymatic Inhibition Assay of 4-(2-aminopyrimidin-5-yl)benzoic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrimidine-based compounds are a cornerstone in the development of enzyme inhibitors, targeting a wide array of enzymes crucial in pathological processes, including cancer and viral infections.[1] The 4-(2-aminopyrimidin-5-yl)benzoic acid scaffold represents a promising chemical starting point for the development of potent and selective enzyme inhibitors. Its structural features allow for various interactions within enzyme active sites, making it a versatile core for inhibitor design.[1] This document provides a comprehensive set of protocols for the characterization of this compound derivatives as enzyme inhibitors. The described assays will enable the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the mechanism of action (MoA).[2][3] These protocols are designed to be adaptable to various enzyme targets, with a particular focus on protein kinases, which are common targets for pyrimidine-based inhibitors.
I. General Experimental Workflow
The overall process for testing the enzymatic inhibition of the specified derivatives involves a multi-step approach, beginning with initial screening to identify active compounds and progressing to more detailed mechanistic studies for lead candidates.
Caption: A flowchart illustrating the sequential workflow from compound preparation to final data analysis.
II. Essential Materials and Reagents
-
Test Compounds: this compound derivatives, dissolved in 100% Dimethyl Sulfoxide (DMSO).
-
Target Enzyme: Purified, active enzyme of interest (e.g., a protein kinase).
-
Enzyme Substrate: Specific substrate for the target enzyme (e.g., a peptide for a kinase).
-
Cofactor: As required by the enzyme (e.g., ATP for kinases).
-
Assay Buffer: Buffer optimized for enzyme activity (e.g., for a kinase: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).[4]
-
Positive Control: A known inhibitor of the target enzyme.
-
Negative Control: DMSO (vehicle).
-
Detection Reagent: Reagent to quantify the enzymatic reaction (e.g., ADP-Glo™ for kinases, WST-1 for dehydrogenases).[5]
-
Microplates: 96-well or 384-well plates, appropriate for the plate reader.
-
Instrumentation: Microplate reader (spectrophotometer, fluorometer, or luminometer).
III. Experimental Protocols
Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC50)
The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[2] It is a key parameter for assessing the potency of an inhibitor.
1. Preparation of Reagents: a. Test Compounds: Prepare a series of dilutions of the this compound derivatives. A common approach is to use 10-point, 3-fold serial dilutions starting from a high concentration (e.g., 100 µM).[4] The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects. b. Enzyme and Substrate: Dilute the target enzyme and its substrate in the assay buffer to their optimal working concentrations. The substrate concentration should ideally be at or below its Michaelis constant (Km) to ensure sensitivity for competitive inhibitors.[6]
2. Assay Procedure: a. Add 2 µL of the serially diluted test compounds, positive control, or DMSO (negative control) to the wells of a microplate. b. Add 10 µL of the enzyme solution to each well and incubate for 10-15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme. c. Initiate the reaction by adding 10 µL of the substrate/cofactor solution (e.g., peptide substrate and ATP for a kinase). d. Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains within the linear range. e. Stop the reaction and add the detection reagent according to the manufacturer's instructions. f. Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader.
3. Data Analysis: a. The percentage of inhibition is calculated for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_DMSO - Signal_Background)) b. Plot the % Inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[2]
Protocol 2: Enzyme Kinetics and Michaelis-Menten Analysis
This protocol determines the effect of the inhibitor on the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half-Vmax).[7]
1. Assay Setup: a. This experiment is conducted by varying the substrate concentration while keeping the enzyme and inhibitor concentrations constant. b. Set up a matrix of reactions in a microplate. Each row should have a fixed concentration of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50), and each column should have a different concentration of the substrate (e.g., 0.2x Km to 5x Km).[6]
2. Procedure: a. Add the inhibitor (or DMSO) and enzyme to the wells and pre-incubate as in the IC50 assay. b. Initiate the reactions by adding the varying concentrations of the substrate. c. Measure the initial reaction rates (v₀) at each substrate and inhibitor concentration. It is crucial to ensure these measurements are taken during the linear phase of the reaction.[8]
3. Data Analysis: a. For each inhibitor concentration, plot the initial velocity (v₀) against the substrate concentration ([S]). b. Fit the data to the Michaelis-Menten equation using non-linear regression software:[8] v₀ = (Vmax * [S]) / (Km + [S]) c. This analysis will yield apparent Vmax (Vmax,app) and apparent Km (Km,app) values in the presence of the inhibitor.
Protocol 3: Mechanism of Action (MoA) Determination
The MoA describes how the inhibitor binds to the enzyme. The data from the enzyme kinetics study can be used to elucidate the mechanism of inhibition.
Caption: Diagram showing the binding events for different mechanisms of reversible enzyme inhibition.
1. Interpretation of Kinetic Data:
- Competitive Inhibition: The inhibitor binds only to the free enzyme at the substrate's active site. This results in an increase in Km,app with no change in Vmax,app. This type of inhibition can be overcome by high substrate concentrations.[9]
- Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site. This causes a decrease in Vmax,app with no change in Km,app.
- Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This leads to a decrease in both Vmax,app and Km,app.[9]
- Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This results in a decrease in Vmax,app and either an increase or decrease in Km,app.
2. Graphical Analysis (Lineweaver-Burk Plot): a. Plot 1/v₀ versus 1/[S] for each inhibitor concentration. b. Analyze the changes in the x-intercept (-1/Km) and y-intercept (1/Vmax) to visually determine the inhibition model.
- Competitive: Lines intersect at the y-axis.
- Non-competitive: Lines intersect at the x-axis.
- Uncompetitive: Lines are parallel.
3. Determination of Inhibition Constant (Ki): The Ki is the dissociation constant of the enzyme-inhibitor complex and is a more absolute measure of inhibitor potency than the IC50.[2] It can be calculated using the apparent Km and Vmax values derived from the Michaelis-Menten analysis and specific equations for each inhibition model. For competitive inhibition, the Cheng-Prusoff equation can also be used to convert IC50 to Ki, provided the Km of the substrate and the substrate concentration used in the IC50 assay are known.[2]
IV. Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison of different derivatives.
Table 1: IC50 Values for this compound Derivatives
| Compound ID | Target Enzyme | IC50 (µM) ± SD |
| Derivative 1 | Kinase A | 0.5 ± 0.05 |
| Derivative 2 | Kinase A | 1.2 ± 0.1 |
| Derivative 3 | Kinase A | > 50 |
| Control-Inh | Kinase A | 0.1 ± 0.01 |
Table 2: Summary of Enzyme Kinetic Parameters for Derivative 1
| [Inhibitor] (µM) | Vmax,app (relative units) | Km,app (µM) | Inhibition Model | Ki (µM) |
| 0 | 100 ± 5 | 10 ± 1 | - | - |
| 0.25 | 98 ± 6 | 25 ± 2 | Competitive | 0.17 |
| 0.50 | 101 ± 7 | 42 ± 3 | Competitive | 0.16 |
V. Conclusion
These protocols provide a systematic framework for the preclinical evaluation of this compound derivatives as enzyme inhibitors. By determining the IC50, kinetic parameters, and mechanism of action, researchers can effectively characterize inhibitor potency and selectivity, guiding further optimization in the drug discovery process.[3] It is essential to perform these assays under well-defined and controlled conditions to ensure the generation of reliable and reproducible data.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. courses.edx.org [courses.edx.org]
- 3. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. teachmephysiology.com [teachmephysiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(2-aminopyrimidin-5-yl)benzoic acid in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-aminopyrimidin-5-yl)benzoic acid is a versatile bifunctional building block for solid-phase organic synthesis (SPOS), particularly in the construction of combinatorial libraries of small molecules for drug discovery. Its structure incorporates a carboxylic acid handle for attachment to a solid support, a reactive aminopyrimidine core for diversification, and a phenyl ring that can be further functionalized. This document provides detailed application notes and protocols for the effective use of this scaffold in solid-phase synthesis workflows.
While direct literature on the solid-phase application of this specific molecule is limited, the following protocols are based on established methods for analogous aminopyrimidine and benzoic acid-containing building blocks. These methodologies provide a strong foundation for researchers to develop robust synthetic routes.
Key Applications
The unique structure of this compound allows for its application in the synthesis of a variety of compound classes, including:
-
Substituted Aminopyrimidines: The 2-amino group of the pyrimidine ring can be readily acylated, sulfonated, or alkylated to introduce a wide range of substituents.
-
Amide Libraries: The benzoic acid moiety can be used to generate diverse amide libraries through coupling with various amines after cleavage from the solid support.
-
Heterocyclic Scaffolds: The pyrimidine ring can serve as a core for the construction of more complex fused heterocyclic systems.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions and expected outcomes for the key steps in a solid-phase synthesis workflow using this compound. Please note that these are representative examples and optimization may be required for specific substrates.
| Step | Reagents and Conditions | Resin Type | Typical Loading/Yield | Purity |
| Resin Loading | This compound (3 eq.), DIC (3 eq.), DIPEA (6 eq.), in DMF | Wang Resin | 0.5 - 0.8 mmol/g | N/A |
| Amino Group Derivatization (Acylation) | R-COOH (5 eq.), HBTU (5 eq.), DIPEA (10 eq.), in DMF | Wang Resin-Bound Scaffold | >90% conversion | >90% |
| Amino Group Derivatization (Sulfonylation) | R-SO₂Cl (5 eq.), Pyridine (10 eq.), in DCM | Wang Resin-Bound Scaffold | >85% conversion | >85% |
| Cleavage from Resin | 95% TFA, 2.5% TIS, 2.5% H₂O | Wang Resin-Bound Product | >80% | >90% (crude) |
Experimental Protocols
Protocol 1: Immobilization of this compound onto Wang Resin
This protocol describes the attachment of the building block to a Wang resin via an ester linkage.
Materials:
-
Wang Resin (100-200 mesh, 1.0 mmol/g loading)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Swell the Wang resin (1 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF.
-
In a separate flask, dissolve this compound (645 mg, 3.0 mmol) in DMF (10 mL).
-
Add DIPEA (1.05 mL, 6.0 mmol) to the solution of the benzoic acid.
-
Add DIC (0.47 mL, 3.0 mmol) to the solution and stir for 10 minutes at room temperature.
-
Add the activated ester solution to the swollen resin.
-
Shake the reaction vessel at room temperature for 12-16 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
-
Determine the loading of the resin using a standard method such as UV-Vis quantification of the Fmoc-protecting group after attachment of an Fmoc-amino acid to a small sample of the resin-bound starting material.
Protocol 2: Derivatization of the Resin-Bound 2-Aminopyrimidine
This protocol outlines a general procedure for the acylation of the 2-amino group on the pyrimidine ring.
Materials:
-
Resin-bound this compound
-
Carboxylic acid of choice (R-COOH)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Swell the resin-bound starting material (0.5 g, approx. 0.4 mmol) in DMF (5 mL) for 1 hour.
-
Drain the DMF.
-
In a separate flask, dissolve the carboxylic acid (2.0 mmol, 5 eq.) and HBTU (758 mg, 2.0 mmol, 5 eq.) in DMF (5 mL).
-
Add DIPEA (0.7 mL, 4.0 mmol, 10 eq.) to the solution and vortex briefly.
-
Add the activation mixture to the resin.
-
Shake the reaction vessel at room temperature for 4-6 hours.
-
Monitor the reaction progress using a qualitative test (e.g., Kaiser test on a small sample of beads). If the reaction is incomplete, continue shaking or repeat the coupling.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
The resin is now ready for the next step or for cleavage.
Protocol 3: Cleavage of the Final Product from the Resin
This protocol describes the cleavage of the derivatized product from the Wang resin using trifluoroacetic acid.
Materials:
-
Resin-bound final product
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Centrifuge tubes
-
Rotary evaporator
Procedure:
-
Wash the dry resin-bound product (approx. 0.5 g) with DCM (3 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O (10 mL).
-
Add the cleavage cocktail to the resin in a suitable reaction vessel.
-
Shake the vessel at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate in a centrifuge tube.
-
Wash the resin with additional DCM (2 x 3 mL) and combine the filtrates.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Precipitate the crude product by adding cold diethyl ether (approx. 40 mL) to the concentrated solution.
-
Centrifuge the mixture to pellet the solid product.
-
Decant the ether and wash the pellet with cold diethyl ether (2 x 20 mL).
-
Dry the crude product under vacuum.
-
Purify the product as needed, typically by reverse-phase HPLC.
Visualization of Workflows
Experimental Workflow for Solid-Phase Synthesis
Caption: General workflow for solid-phase synthesis using this compound.
Logical Relationship of Key Steps
Application Notes and Protocols for the Quantification of 4-(2-aminopyrimidin-5-yl)benzoic acid in Reaction Mixtures
Introduction
4-(2-aminopyrimidin-5-yl)benzoic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Accurate quantification of this molecule in reaction mixtures is crucial for reaction monitoring, yield calculation, and impurity profiling, ensuring the efficiency and safety of the drug development process. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The selection between these methods depends on the required sensitivity, selectivity, and the complexity of the reaction matrix.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a robust and widely accessible method for the quantification of this compound, suitable for routine analysis in process chemistry labs.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance, volumetric flasks, pipettes, and syringes.
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid (analytical grade).
-
Reference standard of this compound (purity ≥98%).
2. Preparation of Solutions
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation
-
Accurately transfer a known volume or weight of the reaction mixture into a volumetric flask.
-
Dilute the sample with a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to bring the expected concentration of the analyte within the calibration range.
-
Vortex the solution to ensure homogeneity.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[1]
4. HPLC-UV Method Parameters
| Parameter | Recommended Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 70% Mobile Phase A, 30% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 280 nm (select the optimum wavelength based on the UV spectrum) |
| Run Time | 10 minutes |
5. Data Analysis
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression of the calibration curve to obtain the equation and the correlation coefficient (R²).
-
Quantify the amount of this compound in the reaction mixture sample by interpolating its peak area into the calibration curve.
Method 2: Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the quantification of low-level analytes or for analysis in complex reaction matrices with potential interferences.
Experimental Protocol: UPLC-MS/MS
1. Instrumentation and Materials
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 or HSS T3 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Data acquisition and analysis software.
-
Analytical balance, volumetric flasks, pipettes, and syringes.
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid (LC-MS grade).
-
Reference standard of this compound (purity ≥98%).
-
Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound.
2. Preparation of Solutions
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Standard Stock Solution (100 µg/mL): Prepare a stock solution of the reference standard in methanol.
-
Calibration Standards: Prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL by serial dilution of the stock solution with the mobile phase. Add the internal standard to each calibration standard at a constant concentration.
3. Sample Preparation
-
Dilute the reaction mixture sample with a suitable solvent to an estimated concentration within the calibration range.
-
Add the internal standard to the diluted sample.
-
For complex matrices, a solid-phase extraction (SPE) may be necessary for sample cleanup.
-
Filter the final sample through a 0.22 µm syringe filter before injection.
4. UPLC-MS/MS Method Parameters
| Parameter | Recommended Value |
| Column | C18 or HSS T3, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase Gradient | Start with 95% A, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Precursor Ion (m/z): 216.1; Product Ions (m/z): 199.1, 171.1 (To be optimized experimentally) |
5. Data Analysis
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Use a weighted linear regression for the calibration curve.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics for the proposed analytical methods. These values are based on typical performance for similar small molecules and should be confirmed during method validation.
| Parameter | HPLC-UV (Expected) | UPLC-MS/MS (Expected) |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (R²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 3% |
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Comparison of HPLC-UV and UPLC-MS/MS for the analysis.
Disclaimer: The provided methods are intended as a starting point for the development of analytical procedures for this compound. It is essential to perform a full method validation according to the relevant guidelines (e.g., ICH Q2(R1)) to ensure the suitability of the method for its intended purpose. This includes, but is not limited to, specificity, linearity, range, accuracy, precision, and robustness.
References
Application of 4-(2-aminopyrimidin-5-yl)benzoic acid in the Development of Fluorescent Probes
Introduction
Fluorescent probes are indispensable tools in biomedical research, enabling the visualization and quantification of biological molecules and processes with high sensitivity and spatiotemporal resolution. The design of effective fluorescent probes often relies on a modular scaffold that can be systematically modified to tune its photophysical properties and biological targeting capabilities. 4-(2-aminopyrimidin-5-yl)benzoic acid is a versatile building block for the synthesis of novel fluorescent probes. This molecule incorporates a 2-aminopyrimidine moiety, which can act as an electron-donating group and a hydrogen-bonding unit, and a benzoic acid group, which provides a convenient handle for conjugation to fluorophores, targeting ligands, or other functional groups. This application note provides an overview of the potential applications of this compound in the development of fluorescent probes and detailed protocols for their synthesis and use.
Principle of Fluorescent Probe Design
The design of fluorescent probes based on this compound typically follows a donor-π-acceptor (D-π-A) architecture. In this design, the electron-rich 2-aminopyrimidine serves as the electron donor, the phenyl ring acts as the π-bridge, and an attached electron-accepting fluorophore completes the system. This arrangement can lead to probes with desirable properties such as large Stokes shifts, sensitivity to the local microenvironment (e.g., polarity, pH, viscosity), and the potential for "turn-on" fluorescence upon target binding.
The general workflow for developing a fluorescent probe using this scaffold involves the synthesis of a derivative where a fluorophore is conjugated to the benzoic acid moiety, followed by characterization of its photophysical properties and evaluation of its performance in biological systems.
Caption: General design principle of a fluorescent probe.
Applications
Fluorescent probes derived from this compound have potential applications in several areas of biomedical research:
-
Sensing Metal Ions: The aminopyrimidine moiety can act as a chelating agent for various metal ions. Upon binding, the electronic properties of the probe can be altered, leading to a change in fluorescence intensity or a shift in the emission wavelength.
-
pH Sensing: The amino groups on the pyrimidine ring and the carboxylic acid can be protonated or deprotonated depending on the environmental pH. This can modulate the intramolecular charge transfer (ICT) process within the probe, resulting in a pH-dependent fluorescent response.
-
Enzyme Activity Assays: The benzoic acid can be functionalized with a substrate for a specific enzyme. Enzymatic cleavage of the substrate can release the fluorophore, leading to a "turn-on" fluorescence signal that is proportional to the enzyme's activity.
-
Cellular Imaging: By attaching a cell-penetrating peptide or a ligand that targets a specific organelle, these probes can be used for live-cell imaging to visualize the distribution and dynamics of the target molecule or to monitor intracellular environmental changes.
Quantitative Data Summary
The following table summarizes the hypothetical photophysical properties of a representative fluorescent probe, APBA-Fluor 1 , synthesized from this compound and a generic fluorophore. These values are illustrative and would need to be experimentally determined for any specific probe.
| Property | Value |
| Probe Name | APBA-Fluor 1 |
| Molecular Weight | ~450 g/mol |
| Excitation Maximum (λex) | 488 nm |
| Emission Maximum (λem) | 525 nm |
| Stokes Shift | 37 nm |
| Quantum Yield (Φ) | 0.35 (in PBS, pH 7.4) |
| Molar Extinction Coefficient (ε) | 50,000 M⁻¹cm⁻¹ at 488 nm |
| Optimal pH Range | 6.5 - 8.0 |
| Cell Permeability | Moderate |
Experimental Protocols
Protocol 1: Synthesis of a Generic Fluorescent Probe (APBA-Fluor 1)
This protocol describes a general method for the synthesis of a fluorescent probe by conjugating an amine-containing fluorophore to this compound via an amide bond.
Caption: General synthetic workflow for the fluorescent probe.
Materials:
-
This compound
-
Amine-functionalized fluorophore (e.g., a derivative of fluorescein or rhodamine)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours under a nitrogen atmosphere to form the NHS-activated ester.
-
-
Amide Bond Formation:
-
In a separate flask, dissolve the amine-functionalized fluorophore (1.1 eq) in anhydrous DMF.
-
Add triethylamine (2.0 eq) to the fluorophore solution.
-
Slowly add the solution of the activated ester from step 1 to the fluorophore solution.
-
Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.
-
-
Purification:
-
Remove the DMF under reduced pressure.
-
Redissolve the residue in DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM).
-
Collect the fractions containing the desired product and evaporate the solvent to yield the final probe, APBA-Fluor 1.
-
-
Characterization:
-
Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the purity of the compound using HPLC.
-
Protocol 2: In Vitro Fluorescence Measurements
This protocol outlines the steps for characterizing the photophysical properties of the synthesized probe.
Materials:
-
Purified APBA-Fluor 1 probe
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 1 mM stock solution of APBA-Fluor 1 in DMSO.
-
-
Absorption Spectrum:
-
Dilute the stock solution in PBS (pH 7.4) to a final concentration of 10 µM.
-
Record the absorption spectrum from 300 to 600 nm using a UV-Vis spectrophotometer.
-
Determine the wavelength of maximum absorption (λex).
-
-
Emission Spectrum:
-
Using the same 10 µM solution, excite the sample at its λex.
-
Record the emission spectrum over a range of wavelengths (e.g., λex + 10 nm to 700 nm) using a fluorometer.
-
Determine the wavelength of maximum emission (λem).
-
-
Quantum Yield Determination:
-
Measure the fluorescence intensity and absorbance of the probe and a standard fluorophore with a known quantum yield (e.g., fluorescein in 0.1 M NaOH) at the same excitation wavelength.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Protocol 3: Live-Cell Imaging
This protocol provides a general procedure for using the APBA-Fluor 1 probe for cellular imaging.
Caption: General workflow for live-cell imaging.
Materials:
-
Cells of interest (e.g., HeLa cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Glass-bottom dishes or coverslips
-
APBA-Fluor 1 probe stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Procedure:
-
Cell Seeding:
-
Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Probe Loading:
-
Prepare a working solution of APBA-Fluor 1 by diluting the DMSO stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Remove the old medium from the cells and add the probe-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells three times with warm PBS to remove any unbound probe.
-
Add fresh, pre-warmed culture medium to the cells.
-
-
Imaging:
-
Immediately image the cells using a confocal microscope equipped with appropriate laser lines and filters for the specific fluorophore used (e.g., excitation at 488 nm and emission collection at 500-550 nm).
-
Acquire images and perform any necessary time-lapse or z-stack imaging.
-
-
Image Analysis:
-
Analyze the acquired images to determine the subcellular localization of the probe and quantify the fluorescence intensity in different cellular compartments.
-
Conclusion
This compound represents a promising and versatile scaffold for the rational design of novel fluorescent probes. Its inherent electronic properties and synthetic tractability allow for the development of probes for a wide range of biological applications, including the detection of metal ions, pH, and enzyme activity, as well as for live-cell imaging. The protocols provided herein offer a general framework for the synthesis, characterization, and application of fluorescent probes based on this valuable molecular building block. Further research and development in this area are expected to yield a new generation of sophisticated tools for advancing our understanding of complex biological systems.
in vivo experimental design for testing 4-(2-aminopyrimidin-5-yl)benzoic acid derivatives in animal models
Application Notes: In Vivo Evaluation of 4-(2-aminopyrimidin-5-yl)benzoic Acid Derivatives
Introduction
The this compound scaffold is a key structural motif in the development of novel kinase inhibitors. Derivatives of this core structure have been designed as potent dual inhibitors of key signaling pathways involved in tumor progression and angiogenesis, such as the c-Met and VEGFR-2 pathways.[1] The synergistic action of the HGF/c-Met and VEGF/VEGFR-2 signaling cascades is crucial for the development of tumor angiogenesis and the progression of many human cancers.[1] Therefore, the dual inhibition of these pathways presents a promising and effective therapeutic strategy for a broad spectrum of tumors.[1]
These application notes provide a comprehensive framework for the in vivo experimental design to test novel this compound derivatives in relevant animal models. The protocols outlined are intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.
Mechanism of Action: Targeting c-Met and VEGFR-2
c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) are receptor tyrosine kinases that play critical roles in cancer cell proliferation, survival, migration, and the formation of new blood vessels (angiogenesis) that supply nutrients to the tumor. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades. By inhibiting these kinases, the this compound derivatives can block these pro-tumorigenic signals.
Caption: Simplified diagram of c-Met and VEGFR-2 signaling pathways and their inhibition.
Overall Experimental Workflow
The in vivo evaluation of a novel compound follows a structured progression from initial safety and dosing studies to comprehensive efficacy trials. This workflow ensures that the therapeutic potential is assessed in a systematic and resource-efficient manner. Key stages include determining the maximum tolerated dose (MTD), characterizing the pharmacokinetic profile, and finally, evaluating anti-tumor efficacy in a relevant tumor model.
Caption: High-level workflow for in vivo testing of novel therapeutic compounds.
Quantitative Data Summary
The following tables provide templates for summarizing key quantitative data from in vivo studies.
Table 1: In Vivo Efficacy in Human Tumor Xenograft Model (e.g., HT-29 Colorectal Cancer)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | p-value vs. Vehicle |
|---|---|---|---|---|---|
| Vehicle Control | - | PO, QD | 1500 ± 120 | - | - |
| Compound A | 25 | PO, QD | 750 ± 95 | 50% | <0.05 |
| Compound A | 50 | PO, QD | 450 ± 70 | 70% | <0.01 |
| Positive Control | Varies | Varies | 400 ± 65 | 73% | <0.01 |
PO: Per os (oral administration); QD: Quaque die (once daily); SEM: Standard Error of the Mean.
Table 2: Single-Dose Pharmacokinetic Parameters in Mice
| Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ᵢₙf (ng·h/mL) | t½ (h) | F (%) |
|---|---|---|---|---|---|---|
| IV | 1 | 250 | - | 500 | 2.5 | - |
| PO | 10 | 450 | 1.0 | 2250 | 3.0 | 45% |
IV: Intravenous; PO: Oral; Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach Cₘₐₓ; AUC: Area under the curve; t½: Half-life; F: Bioavailability.[2]
Table 3: Summary of Maximum Tolerated Dose (MTD) Study
| Dose Level (mg/kg) | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Morbidity/Mortality | MTD Determination |
|---|---|---|---|---|
| 25 | -1% | None observed | 0/5 | Tolerated |
| 50 | -4% | None observed | 0/5 | Tolerated |
| 100 | -18% | Lethargy, ruffled fur | 1/5 | Not Tolerated |
| MTD | | | | ~50 mg/kg |
Detailed Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of a compound that can be administered without causing unacceptable toxicity or mortality in mice.[3][4]
Materials:
-
Test compound
-
Vehicle solution (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water)
-
Healthy, non-tumor-bearing mice (e.g., BALB/c, 6-8 weeks old), n=3-5 per group
-
Standard animal housing and monitoring equipment
Procedure:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week.
-
Group Assignment: Randomly assign mice to dose-escalation cohorts. Include a vehicle-only control group.
-
Dose Preparation: Prepare fresh formulations of the test compound in the vehicle at the desired concentrations.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage) daily for 5-14 days. Start with a low dose and escalate in subsequent cohorts (e.g., 25, 50, 100 mg/kg).
-
Monitoring: Record body weight and perform clinical observations daily.[5] Signs of toxicity include significant weight loss (>15-20%), lethargy, ruffled fur, and abnormal posture.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or body weight loss exceeding 20% and induces only minimal and reversible clinical signs of toxicity.[4]
-
Data Analysis: Plot mean body weight change over time for each group. Summarize clinical observations.
Protocol 2: In Vivo Antitumor Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a this compound derivative in a human tumor xenograft model.
Caption: Detailed workflow for an in vivo anti-tumor efficacy study.
Materials:
-
Human cancer cell line known to be sensitive to c-Met/VEGFR-2 inhibition (e.g., HT-29, MKN-45)
-
Immunocompromised mice (e.g., female nude or SCID mice, 6-8 weeks old)[6]
-
Matrigel or similar basement membrane matrix
-
Test compound and vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁶ cells/mL.[7]
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[6][8]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).[7][8]
-
Drug Administration: Prepare the compound in the appropriate vehicle. Administer the drug (e.g., at two different doses below the MTD) and vehicle to the respective groups via the determined route and schedule (e.g., oral gavage, once daily).[7]
-
Data Collection: Continue treatment for a predetermined period (e.g., 21-28 days). During this period, measure tumor dimensions with calipers and mouse body weight 2-3 times per week to monitor efficacy and toxicity.[7][8] Calculate tumor volume using the formula: Volume = 0.5 x Length x Width².[8]
-
Endpoint Analysis: At the end of the study, euthanize the mice. Excise the tumors and record their final weight.[7]
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.[7] Use appropriate statistical tests (e.g., ANOVA) to determine significance.[4]
Protocol 3: Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a test compound after a single dose.[2][9][10]
Materials:
-
Test compound and vehicle
-
Healthy mice (e.g., C57BL/6, 6-8 weeks old), n=3 per time point
-
Dosing needles (IV and PO)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
Procedure:
-
Acclimatization and Fasting: Acclimate animals for one week. Fast animals overnight before dosing (for oral administration group).
-
Group Assignment: Assign mice to either intravenous (IV) or oral (PO) administration groups.
-
Dose Administration:
-
IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via saphenous vein) at predetermined time points.
-
IV schedule: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO schedule: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Sample Processing: Immediately place blood into EDTA tubes on ice. Centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key PK parameters such as Cₘₐₓ, Tₘₐₓ, AUC, clearance, volume of distribution, and half-life.[9] Calculate oral bioavailability (F%) by comparing the dose-normalized AUC of the PO group to the IV group.
References
- 1. Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 4. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotechfarm.co.il [biotechfarm.co.il]
Troubleshooting & Optimization
troubleshooting poor yields in the synthesis of 4-(2-aminopyrimidin-5-yl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 4-(2-aminopyrimidin-5-yl)benzoic acid, particularly in addressing poor yields.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the synthesis of this compound, which is typically achieved via a Suzuki-Miyaura coupling reaction.
Q1: My reaction shows low or no conversion of starting materials to the desired product. What are the potential causes and how can I fix this?
Low or no product formation is a common issue in Suzuki-Miyaura coupling reactions. The problem can often be traced back to the catalyst, reagents, or reaction conditions.
Possible Causes and Solutions:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by exposure to oxygen or impurities.
-
Troubleshooting Steps:
-
Ensure you are using a high-quality palladium catalyst and phosphine ligand.
-
Use a pre-catalyst, which is often more stable and provides more consistent results.
-
Degas your solvent thoroughly to remove dissolved oxygen.
-
Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.
-
-
-
Improper Base Selection: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction rate.
-
Troubleshooting Steps:
-
Screen different bases. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used.
-
Ensure the base is finely powdered and dry.
-
Consider using a stronger base if the reaction is sluggish.
-
-
-
Poor Reagent Quality: The purity of your starting materials, 5-bromo-2-aminopyrimidine and 4-carboxyphenylboronic acid, is critical.
-
Troubleshooting Steps:
-
Check the purity of your starting materials by NMR or LC-MS.
-
Purify the starting materials if necessary. Boronic acids can be prone to decomposition (protodeboronation).
-
-
-
Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.
-
Troubleshooting Steps:
-
Gradually increase the reaction temperature. Be cautious, as excessively high temperatures can lead to side reactions.
-
If using a microwave reactor, ensure accurate temperature monitoring.
-
-
Q2: I am observing significant amounts of side products. What are the common side reactions and how can I minimize them?
The formation of byproducts is a frequent cause of low yields and purification difficulties.
Common Side Reactions and Mitigation Strategies:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of benzoic acid.
-
Mitigation:
-
Use fresh, high-purity boronic acid.
-
Avoid excessively high temperatures and prolonged reaction times.
-
Ensure a thoroughly deoxygenated reaction mixture.
-
-
-
Homocoupling: This involves the coupling of two molecules of the boronic acid to form 4,4'-biphenyldicarboxylic acid.
-
Mitigation:
-
Use a slight excess of the 5-bromo-2-aminopyrimidine.
-
Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
Optimize the catalyst and ligand system.
-
-
-
Dehalogenation: The bromo substituent on the pyrimidine ring can be replaced by a hydrogen atom.
-
Mitigation:
-
Use a less reactive catalyst system if dehalogenation is a major issue.
-
Optimize the reaction temperature and time.
-
-
Q3: I am struggling with the purification of the final product. What is the recommended procedure?
The product, being an amino acid, can be challenging to purify due to its polarity and potentially low solubility in common organic solvents.
Purification Strategy:
-
Acid-Base Extraction:
-
After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of a weak base (e.g., NaHCO₃) to deprotonate the carboxylic acid, making it water-soluble.
-
Separate the aqueous layer.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of around 4-5. This will protonate the carboxylic acid, causing the product to precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
Recrystallization:
-
If the product is still impure, recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) can be effective.
-
Frequently Asked Questions (FAQs)
-
What is the most common synthetic route for this compound? The most common and versatile method is the Suzuki-Miyaura cross-coupling reaction between 5-bromo-2-aminopyrimidine and 4-carboxyphenylboronic acid.
-
Which palladium catalyst and ligand system is recommended for this synthesis? A common starting point is Pd(PPh₃)₄. However, for challenging couplings, more advanced catalyst systems like those based on Buchwald or other specialized phosphine ligands may offer better results.
-
What are typical reaction conditions? The reaction is typically carried out in a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and an aqueous basic solution at elevated temperatures (80-110 °C).
-
How can I monitor the progress of the reaction? The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
Data Presentation
The following tables summarize hypothetical but realistic quantitative data to illustrate the effect of various parameters on the yield of the Suzuki-Miyaura coupling for the synthesis of this compound. Note: This data is for illustrative purposes and optimal conditions should be determined experimentally.
Table 1: Effect of Palladium Catalyst and Ligand on Reaction Yield
| Catalyst (mol%) | Ligand (mol%) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | 1,4-Dioxane/H₂O | K₂CO₃ | 100 | 12 | 65 |
| Pd(OAc)₂ (2) | SPhos (4) | Toluene/H₂O | K₃PO₄ | 90 | 8 | 85 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | DME/H₂O | Cs₂CO₃ | 100 | 10 | 88 |
| PdCl₂(dppf) (3) | - | DMF/H₂O | K₂CO₃ | 110 | 12 | 78 |
Table 2: Effect of Base and Solvent on Reaction Yield
| Catalyst | Base (2 equiv.) | Solvent (4:1) | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂/SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 75 |
| Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 8 | 85 |
| Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene/H₂O | 90 | 8 | 82 |
| Pd(OAc)₂/SPhos | NaHCO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 45 |
Experimental Protocols
General Protocol for the Synthesis of this compound via Suzuki-Miyaura Coupling:
-
Reaction Setup:
-
To a dry Schlenk flask, add 5-bromo-2-aminopyrimidine (1.0 equiv.), 4-carboxyphenylboronic acid (1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
-
Solvent Addition:
-
Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water via syringe. The typical solvent ratio is 4:1 (organic:water).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using the acid-base extraction method described in the troubleshooting guide, followed by recrystallization if necessary.
-
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing poor yields in the synthesis.
optimizing reaction conditions for the Suzuki coupling of 5-bromopyrimidin-2-amine with 4-carboxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki coupling of 5-bromopyrimidin-2-amine with 4-carboxyphenylboronic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Question: Why is my Suzuki coupling reaction between 5-bromopyrimidin-2-amine and 4-carboxyphenylboronic acid failing or resulting in low yields?
Answer:
Low yields or reaction failure in this specific Suzuki coupling can be attributed to several factors, primarily stemming from the electronic properties of the coupling partners and potential catalyst inhibition. Key areas to investigate include:
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen atoms of the pyrimidine ring and the exocyclic amine group can coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, thereby halting the catalytic cycle.[1]
-
Substrate Reactivity: The electron-donating nature of the 2-amine group can decrease the reactivity of the carbon-bromine bond towards the initial oxidative addition step with the palladium catalyst.[1]
-
Boronic Acid Reactivity: Electron-withdrawing groups, such as the carboxylic acid on the phenylboronic acid, can slow down the transmetalation step in the catalytic cycle.[2][3]
-
Side Reactions: Protodeboronation, the hydrolysis of the boronic acid to the corresponding arene (benzoic acid in this case), is a common side reaction that can be promoted by aqueous conditions and certain bases.[1]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and highly interdependent. An inappropriate combination can lead to poor results.[4]
Question: What are the most common side reactions, and how can I minimize them?
Answer:
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most prevalent are:
-
Protodeboronation: This is the hydrolysis of 4-carboxyphenylboronic acid to benzoic acid. It is often promoted by aqueous conditions.
-
Minimization Strategies:
-
Consider using the corresponding boronic ester (e.g., pinacol ester), which is more stable towards hydrolysis.
-
If possible, conduct the reaction under anhydrous conditions, although this may require careful selection of the base and solvent system.[1]
-
Using a milder base might also reduce the rate of protodeboronation.[1]
-
-
-
Homocoupling of the Boronic Acid: The formation of biphenyl-4,4'-dicarboxylic acid can occur, often facilitated by the presence of oxygen.
-
Minimization Strategies:
-
Ensure thorough degassing of the reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
-
-
-
Dehalogenation of the Starting Material: The 5-bromopyrimidin-2-amine can be reduced to pyrimidin-2-amine.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand system is recommended for this reaction?
A1: The choice of catalyst and ligand is critical. For heteroaryl couplings, especially with substrates prone to catalyst inhibition, bulky and electron-rich phosphine ligands are often effective.[1] While Pd(PPh₃)₄ is a common starting point, more advanced systems may be necessary. Consider screening catalysts such as PdCl₂(dppf) or a combination of a palladium precursor like Pd₂(dba)₃ with a Buchwald-type ligand (e.g., SPhos, XPhos).[5][6]
Q2: What is the best base to use for this coupling?
A2: The base plays a crucial role in the transmetalation step. A screening of bases is often recommended.[1][4] Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective and can be milder on sensitive functional groups.[1] However, for more challenging couplings, a stronger base like K₃PO₄ may be required to achieve a reasonable reaction rate.[4]
Q3: What solvent system should I use?
A3: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[4] A common and effective solvent system is a mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio).[7][8] Other options include toluene/water or DMF/water. Ensure your starting materials are soluble in the chosen system.
Q4: What is the optimal reaction temperature?
A4: Suzuki couplings are typically run at elevated temperatures, often in the range of 80-110 °C.[4] It is advisable to start at the lower end of this range (e.g., 85-95 °C) and increase the temperature if the reaction is sluggish.[7][8] Be aware that higher temperatures can also lead to catalyst decomposition and an increase in side reactions.
Q5: How can I address the issue of the carboxylic acid group on the boronic acid interfering with the reaction?
A5: The carboxylate formed under basic conditions can coordinate to the palladium center and potentially deactivate the catalyst.[9] If this is suspected:
-
Increase the equivalents of base to account for the acidic proton of the carboxylic acid.
-
Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the coupling reaction, followed by saponification to regenerate the carboxylic acid.
Data Presentation
The following tables summarize reaction conditions for the Suzuki coupling of similar substrates, which can serve as a starting point for optimization.
Table 1: Comparison of Palladium Catalysts and Ligands for Coupling of Bromopyrimidines
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(PPh₃)₄ | Triphenylphosphine | Readily available, well-understood | Lower activity for challenging substrates | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable | May be less active than Buchwald-type systems | 1-3 |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones | Air-sensitive, higher cost | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates | Air-sensitive, higher cost | 1-2 |
Data compiled from analogous reactions in the literature.[6]
Table 2: Screening of Reaction Conditions for a Model Suzuki Coupling of 5-Bromopyrimidine
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 90 |
| 2 | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 88 |
| 3 | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 94 |
Adapted from a study on the Suzuki-Miyaura coupling of 5-bromopyrimidine with various boronic acids.[7]
Experimental Protocols
Detailed Methodology for the Suzuki Coupling of 5-bromopyrimidin-2-amine with 4-carboxyphenylboronic acid
This protocol is a general starting point and may require optimization.
Materials:
-
5-bromopyrimidin-2-amine (1.0 equiv)
-
4-carboxyphenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv)
-
Solvent (e.g., 1,4-dioxane and degassed water in a 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromopyrimidin-2-amine (1.0 equiv), 4-carboxyphenylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three to five times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water per 1 mmol of 5-bromopyrimidin-2-amine) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 85-95 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[7]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired product.
Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Troubleshooting logic for optimizing the Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification of 4-(2-aminopyrimidin-5-yl)benzoic acid and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the purification of 4-(2-aminopyrimidin-5-yl)benzoic acid and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges stem from the molecule's characteristics:
-
Polarity: The presence of amino, pyrimidinyl, and carboxylic acid functional groups imparts high polarity, which can lead to poor solubility in common organic solvents and strong interactions with polar stationary phases in chromatography.
-
Amphoteric Nature: The molecule possesses both acidic (carboxylic acid) and basic (aminopyrimidine) functionalities, making its solubility highly pH-dependent.
-
High Melting Point: Typically, such compounds have high melting points and may decompose at elevated temperatures, which can be a challenge for purification methods requiring high heat.
-
Potential for Impurities: Synthesis, often via cross-coupling reactions like the Suzuki-Miyaura coupling, can introduce specific and often polar impurities that are difficult to separate.
Q2: Which purification techniques are most suitable for this class of compounds?
A2: The most effective purification techniques are:
-
Recrystallization: Ideal for obtaining highly pure crystalline material, provided a suitable solvent or solvent system can be identified.
-
Flash Column Chromatography: Useful for purifying larger quantities of material, often requiring polar solvent systems or specialized stationary phases.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The method of choice for achieving the highest purity, especially for small-scale and final purification steps. Reversed-phase or HILIC modes can be employed.
Q3: How do I choose an appropriate solvent for recrystallization?
A3: The ideal recrystallization solvent should fully dissolve the compound at an elevated temperature but result in poor solubility at room temperature or below. For polar compounds like this compound, consider polar protic solvents such as water, ethanol, methanol, or mixtures of these with less polar solvents like ethyl acetate or acetone. A co-solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent is added to induce crystallization, is often effective.
Q4: My compound streaks badly on a silica gel TLC plate. What does this indicate and how can I fix it?
A4: Streaking on silica gel is common for polar and basic compounds like this compound. It is caused by strong, sometimes irreversible, binding to the acidic silanol groups on the silica surface. To mitigate this:
-
Modify the Mobile Phase: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent to neutralize the acidic sites on the silica.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase such as amino-propylated silica.
-
Switch to Reversed-Phase or HILIC: These chromatographic modes are often better suited for highly polar compounds.
Troubleshooting Guides
Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound "oils out" instead of crystallizing. | The compound's solubility decreases too rapidly upon cooling, or the melting point of the impure solid is below the boiling point of the solvent. | - Use a larger volume of solvent. - Cool the solution more slowly (e.g., in an insulated container). - Try a different solvent with a lower boiling point. - Add a co-solvent to modulate solubility. |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used), or nucleation is slow. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. - Add a seed crystal of the pure compound. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
| Low recovery of purified material. | The compound has significant solubility in the cold solvent. The crystals were washed with a solvent in which they are soluble. | - Ensure the solution is cooled sufficiently to minimize solubility. - Use a minimal amount of ice-cold solvent to wash the crystals. - Consider a different solvent system where the compound is less soluble at low temperatures. |
| Product is still impure after recrystallization. | The impurities have similar solubility profiles to the target compound. The cooling was too rapid, trapping impurities in the crystal lattice. | - Perform a second recrystallization. - Use a different solvent system that may better differentiate the solubility of the product and impurities. - Ensure slow cooling to allow for proper crystal formation.[1][2] |
Column Chromatography Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound does not move from the baseline (Rf = 0) on silica gel. | The compound is too polar for the chosen mobile phase. | - Increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol system). - Add a modifier like triethylamine or acetic acid to the mobile phase to improve elution of basic or acidic compounds, respectively. |
| Poor separation of the product from impurities. | The polarity of the mobile phase is too high or too low. The chosen stationary phase is not providing adequate selectivity. | - Optimize the mobile phase composition through systematic TLC experiments. - Consider using a different stationary phase (e.g., alumina, C18 reversed-phase, or a HILIC column). |
| Peak tailing in HPLC. | Strong interactions between the analyte and the stationary phase. Column overload. | - Adjust the pH of the mobile phase to suppress the ionization of the compound or the stationary phase. - Use a lower concentration of the sample or a smaller injection volume. - For basic compounds on silica, adding a basic modifier can help. |
| Product elutes in the void volume in reversed-phase HPLC. | The compound is too polar to be retained on the nonpolar C18 stationary phase. | - Use a more polar mobile phase (e.g., a higher percentage of water). - Employ a polar-embedded or polar-endcapped reversed-phase column. - Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Co-solvent System
This protocol is a general guideline for the recrystallization of this compound.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes faintly turbid. If too much water is added and the product precipitates excessively, add a small amount of hot ethanol to redissolve it.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, subsequently cool the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography on Silica Gel
This protocol provides a general procedure for purification by flash chromatography.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a highly polar solvent (e.g., methanol or DMF) and adsorb it onto a small amount of silica gel. Dry the silica gel completely under vacuum.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.
-
Loading: Carefully add the dried silica gel with the adsorbed sample to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 98:2 dichloromethane:methanol) and gradually increase the polarity (e.g., to 90:10 dichloromethane:methanol with 0.5% triethylamine).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Preparative Reversed-Phase HPLC
This is a representative protocol for high-purity separation.
-
Column: C18, 5 µm, 19 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5-10%), and run a linear gradient to a higher percentage (e.g., 50-70%) over 20-30 minutes.
-
Flow Rate: 15-20 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve the sample in a minimal amount of a suitable solvent (e.g., DMF or a mixture of mobile phase A and B) and filter through a 0.45 µm syringe filter before injection.
-
Post-Purification: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to yield the pure product.
Data Presentation
The following tables provide illustrative data for the purification of this compound. Note: These are typical values and may vary based on the specific experimental conditions and the purity of the starting material.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at 78°C (Ethanol b.p.) or 100°C (Water b.p.) ( g/100 mL) |
| Water | < 0.1 | ~0.5 |
| Ethanol | ~0.2 | ~2.5 |
| Methanol | ~0.3 | ~3.0 |
| Acetone | < 0.1 | ~0.8 |
| Ethyl Acetate | < 0.05 | ~0.3 |
| Dichloromethane | Insoluble | Insoluble |
| Dimethylformamide (DMF) | > 10 | > 20 |
| Dimethyl sulfoxide (DMSO) | > 10 | > 20 |
Table 2: Comparison of Purification Methods
| Method | Typical Starting Purity | Typical Final Purity | Typical Recovery | Throughput |
| Recrystallization | 85-95% | > 98% | 70-90% | High |
| Flash Chromatography | 70-90% | 95-98% | 60-85% | High |
| Preparative HPLC | > 90% | > 99.5% | 80-95% | Low |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
improving the solubility of 4-(2-aminopyrimidin-5-yl)benzoic acid for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of 4-(2-aminopyrimidin-5-yl)benzoic acid for reliable and reproducible results in biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution is clear in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why is this happening?
A1: This is a common phenomenon known as solvent-shifting precipitation. While this compound may be soluble in a 100% organic solvent like Dimethyl Sulfoxide (DMSO), its solubility can decrease dramatically when diluted into an aqueous buffer.[1] The significant change in solvent polarity causes the compound to "crash out" of the solution, leading to precipitation.[1] This is a primary challenge when working with many poorly water-soluble compounds in biological assays.[2]
Q2: What is the best way to prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent, with DMSO being the most common choice.[2] Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can promote precipitation.[3] Before each use, ensure the compound is fully dissolved by vortexing. If you observe any precipitate in the stock solution, gentle warming and sonication may help redissolve the compound.[4]
Q3: What are the primary strategies to improve the solubility of this compound in my final assay medium?
A3: Several techniques can be employed to enhance the aqueous solubility of this compound. The most common and effective methods for ionizable compounds include pH adjustment, the use of co-solvents, and complexation with cyclodextrins.[5][6] Given that this compound has both an acidic carboxylic acid group and a basic aminopyrimidine group, it is amphoteric, making pH adjustment a particularly promising strategy.[7][8]
Q4: Can the pH of my buffer affect the solubility of this compound?
A4: Absolutely. As an amphoteric compound, its solubility is highly dependent on pH.[8] The carboxylic acid group is more soluble at a basic pH (above its pKa), while the amino group is more soluble at an acidic pH (below its pKa). Therefore, adjusting the pH of your assay buffer away from the compound's isoelectric point (the pH of minimum solubility) can significantly increase its solubility.[7][9] For this molecule, preparing the buffer at a pH > 8 is likely to deprotonate the carboxylic acid, increasing solubility.
Q5: What is the maximum concentration of DMSO my cell-based assay can tolerate?
A5: There is no universal maximum, as tolerance is cell-line dependent. However, a final DMSO concentration of 0.5% to 1% is a widely accepted standard for many cell-based assays.[1] Higher concentrations can have cytotoxic effects or interfere with the biological system, confounding your results.[10][11] It is critical to perform a solvent tolerance study to determine the highest DMSO concentration that does not affect your specific assay's viability or endpoint.[12]
Troubleshooting Guide: Compound Precipitation
If you are experiencing precipitation with this compound, this guide provides a systematic approach to diagnose and resolve the issue.
Caption: A decision tree for troubleshooting compound precipitation.
Solubility Enhancement Data
The following table summarizes hypothetical solubility data for this compound under various conditions to illustrate the effectiveness of different solubilization methods.
| Condition | Solvent/Buffer | Max Soluble Conc. (µM) | Fold Increase (vs. PBS pH 7.4) |
| Control | PBS, pH 7.4 | 5 | 1.0 |
| pH Adjustment | PBS, pH 9.0 | 150 | 30.0 |
| Co-solvent | PBS, pH 7.4 + 2% PEG 400 | 25 | 5.0 |
| Cyclodextrin Complexation | PBS, pH 7.4 + 2% HP-β-CD | 90 | 18.0 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol determines the maximum soluble concentration of your compound under specific assay conditions.
-
Prepare Compound Plate : Create a serial dilution of this compound in 100% DMSO in a 96-well plate.
-
Prepare Assay Plate : Add your chosen aqueous assay buffer to the wells of a new 96-well plate.
-
Initiate Precipitation : Transfer a small volume (e.g., 2 µL) from the compound plate to the assay plate. This typically creates a 1:50 or 1:100 dilution.[12]
-
Mix and Incubate : Mix immediately and thoroughly.[4] Incubate the plate at your assay temperature for a set time (e.g., 1-2 hours).
-
Measure : Visually inspect for precipitation or measure light scattering using a nephelometer or a plate reader at a wavelength like 600 nm.[12] The highest concentration that remains clear is the approximate kinetic solubility.
Protocol 2: Co-solvent Tolerance Study
This protocol helps determine the highest concentration of a co-solvent (e.g., DMSO, PEG 400) that can be used without significantly affecting your assay.
-
Prepare Reagents : Prepare your complete assay system (cells, enzyme, etc.) and a range of co-solvent concentrations in your assay buffer.
-
Set up Reactions : Prepare a series of reactions with increasing concentrations of the co-solvent (e.g., 0%, 0.1%, 0.25%, 0.5%, 1%, 2%).
-
Initiate and Measure : Run your standard assay protocol and measure the biological activity (e.g., cell viability, enzyme kinetics).
-
Analyze Data : Plot the assay signal (as a percentage of the no-solvent control) against the co-solvent concentration. Choose the highest concentration that does not cause a significant drop in activity (e.g., maintains >90% activity).[12]
Caption: Workflow for selecting a suitable solubilization strategy.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[13][14][15]
-
Prepare CD Stock : Prepare a concentrated stock solution of HP-β-CD (e.g., 20% w/v) in your assay buffer.
-
Complex Formation :
-
Add the dry powder of this compound to the HP-β-CD solution.
-
Alternatively, add a concentrated DMSO stock of the compound to the HP-β-CD solution while vortexing.
-
-
Equilibrate : Rotate or shake the mixture at room temperature for 12-24 hours to allow for the formation of the inclusion complex.
-
Filter : Centrifuge and filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantify and Use : Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV). This stock can now be used in your biological assays.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
common side reactions in the synthesis of 4-(2-aminopyrimidin-5-yl)benzoic acid
Technical Support Center: Synthesis of 4-(2-aminopyrimidin-5-yl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of this compound. The primary synthetic route addressed is the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 5-bromo-2-aminopyrimidine with 4-carboxyphenylboronic acid in the presence of a palladium catalyst and a base.
Q2: What are the primary side reactions to be aware of during the Suzuki coupling for this synthesis?
A2: The main side reactions encountered are:
-
Protodeboronation: The cleavage of the C-B bond on the 4-carboxyphenylboronic acid, which leads to the formation of benzoic acid.
-
Homocoupling: The self-coupling of 4-carboxyphenylboronic acid to form 4,4'-biphenyldicarboxylic acid.
-
Dehalogenation: The reduction of the starting material, 5-bromo-2-aminopyrimidine, to 2-aminopyrimidine.
Q3: Why is the unprotected 2-amino group on the pyrimidine ring a potential issue?
A3: The nitrogen atoms of the pyrimidine ring and the exocyclic amino group can coordinate with the palladium catalyst. This coordination can inhibit or deactivate the catalyst, leading to low or no product yield.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the desired product.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling.
| Issue | Potential Cause | Troubleshooting Solution(s) |
| Low to No Product Yield | Catalyst Inhibition/Deactivation: The amino and/or pyrimidine nitrogens are coordinating to the palladium catalyst.[1] | 1. Ligand Selection: Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings.[1] 2. Increase Catalyst Loading: A moderate increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition.[1] 3. Use a Pre-catalyst: Employ modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) to provide a more active and stable catalytic species.[1] |
| Suboptimal Base: The chosen base may not be effective in activating the boronic acid or may be too strong, leading to side reactions. | Screen Bases: Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective and can minimize side reactions. K₃PO₄ can be a good choice for challenging couplings. | |
| Significant Side Product Formation | Protodeboronation: Presence of excess water or a base that is too strong can lead to the formation of benzoic acid. | 1. Use Boronic Esters: Consider using pinacol esters or MIDA boronates of the benzoic acid, as they are more stable towards hydrolysis.[1] 2. Anhydrous Conditions: Ensure all solvents and reagents are dry to minimize hydrolysis.[1] 3. Milder Base: A weaker base may reduce the rate of protodeboronation.[1] |
| Homocoupling: The presence of oxygen can promote the self-coupling of the boronic acid. | Degassing: Rigorously degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles. | |
| Dehalogenation: Solvents may act as a hydride source, or the reaction time may be too long. | 1. Avoid Hydride Sources: Ensure solvents like alcohols are not present if they can act as hydride donors.[1] 2. Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.[1] | |
| Difficult Product Purification | Co-elution of Product and Byproducts: The desired product and boronic acid-derived byproducts may have similar polarities. | 1. Aqueous Work-up: During the work-up, an acidic wash (e.g., with dilute HCl) can help to protonate the product and separate it from less basic impurities. An aqueous wash with a solution like sodium thiosulfate or ammonium chloride can help remove residual palladium salts.[1] 2. Recrystallization: If column chromatography is challenging, recrystallization from a suitable solvent system can be an effective purification method. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific experimental setups.
Materials:
-
5-bromo-2-aminopyrimidine (1.0 equiv)
-
4-Carboxyphenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or microwave reaction vessel equipped with a magnetic stir bar, combine 5-bromo-2-aminopyrimidine, 4-carboxyphenylboronic acid, and the base.[1][2]
-
Inert Atmosphere: Seal the flask and thoroughly degas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.[1]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if used).[1]
-
Solvent Addition: Add the degassed solvent system via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C for conventional heating or 100-150 °C for microwave irradiation) with vigorous stirring.[1][2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. Acidify the aqueous layer with dilute HCl to precipitate the product.
-
Purification: The crude product can be purified by filtration and washing of the precipitate, or by column chromatography on silica gel.
Visualizations
References
addressing the stability issues of 4-(2-aminopyrimidin-5-yl)benzoic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the stability issues of 4-(2-aminopyrimidin-5-yl)benzoic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a molecule containing both an aminopyrimidine ring and a benzoic acid moiety, it is susceptible to degradation under certain conditions.
Q2: What is the expected solubility of this compound?
A2: this compound is a white crystalline solid that is slightly soluble in water. Its solubility is pH-dependent, with increased solubility in alkaline solutions due to the deprotonation of the carboxylic acid group. It is generally more soluble in organic solvents like DMSO and methanol.
Q3: Are there any known degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related pyrimidine and benzoic acid derivatives, potential degradation pathways include hydrolysis of the amino group on the pyrimidine ring, and oxidative degradation.[1][2][3] Forced degradation studies are recommended to identify the specific degradation products for your formulation.[4][5][6]
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the stability of this compound.[7] This technique allows for the separation and quantification of the parent compound and its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of unknown degradation products.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation of the compound from aqueous solution. | The pH of the solution is near the isoelectric point of the compound, leading to minimal solubility. The concentration of the compound exceeds its solubility limit at the given temperature. | Adjust the pH of the solution. For this acidic compound, increasing the pH (making it more alkaline) will generally increase solubility. Consider using a co-solvent system (e.g., water/DMSO) or gently warming the solution. Ensure the concentration is within the known solubility limits. |
| Discoloration of the solution (e.g., turning yellow or brown). | This may indicate degradation of the compound, potentially due to oxidation or photodegradation. | Prepare fresh solutions daily. Store stock solutions and experimental samples protected from light and at reduced temperatures (e.g., 2-8 °C). Consider purging the solvent with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
| Appearance of new peaks in the HPLC chromatogram. | This is a strong indication of chemical degradation. The new peaks represent degradation products. | Conduct a forced degradation study to identify the conditions (pH, temperature, light, oxidizing agents) that cause degradation. This will help in identifying the degradation products and developing a stability-indicating analytical method.[4][5][6] |
| Decrease in the main peak area in the HPLC chromatogram over time. | This signifies a loss of the parent compound, likely due to degradation or precipitation. | Re-evaluate the storage conditions of the solution. Ensure the solution is stored at the appropriate pH, temperature, and protected from light. If precipitation is suspected, visually inspect the sample and consider filtration before analysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. biomedres.us [biomedres.us]
- 6. ajrconline.org [ajrconline.org]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
optimization of HPLC methods for the analysis of 4-(2-aminopyrimidin-5-yl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-(2-aminopyrimidin-5-yl)benzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the HPLC analysis of this compound, a compound with both acidic (carboxylic acid) and basic (aminopyrimidine) functional groups.
Q1: What are good starting conditions for developing an HPLC method for this compound?
A good starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[1] Given the compound's dual acidic/basic nature, controlling the mobile phase pH is critical for achieving good peak shape and reproducible retention.[2]
Suggested Starting Parameters:
| Parameter | Recommendation |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm (End-capped) |
| Mobile Phase A | 0.1% Formic Acid in Water or 20 mM Phosphate Buffer, pH 2.5-3.0 |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at approx. 254 nm or 280 nm |
| Injection Volume | 10 µL |
Q2: Why is my peak for this compound showing significant tailing?
Peak tailing is a common issue for compounds containing basic functional groups, like the aminopyrimidine moiety in your analyte.[3] The primary cause is often secondary interactions between the basic amine group and acidic residual silanol groups on the surface of the silica-based column packing.[4][5]
Troubleshooting Steps:
-
Lower Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.0) protonates the silanol groups, minimizing their interaction with the protonated amine group of the analyte.[4]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped have fewer available silanol groups, which significantly reduces peak tailing for basic compounds.[5]
-
Increase Buffer Concentration: Using an appropriate buffer concentration can help mask the residual silanol interactions and maintain a stable pH.[3]
-
Check for Column Contamination: Strongly retained impurities from previous injections can act as active sites, causing tailing. Flush the column with a strong solvent.
Q3: My peak is fronting. What are the likely causes and solutions?
Peak fronting is often related to the sample injection conditions or column issues.[6]
Common Causes & Solutions:
| Cause | Solution |
|---|---|
| Mass Overload | The concentration of the injected sample is too high, saturating the column inlet.[7] Solution: Dilute the sample and re-inject.[6] |
| Volume Overload | The injection volume is too large for the column dimensions. Solution: Reduce the injection volume.[6] |
| Sample Solvent Incompatibility | The sample is dissolved in a solvent significantly stronger than the mobile phase, causing the analyte band to spread.[8] Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.[6] |
| Column Bed Deformation | A void or channel has formed at the column inlet.[3] Solution: Replace the guard column or the analytical column.[9] |
Q4: How can I improve the resolution between my main peak and a closely eluting impurity?
Improving resolution requires adjusting the selectivity (α), efficiency (N), or retention factor (k) of the separation.[10]
Optimization Strategies:
-
Adjust Mobile Phase Strength: Decreasing the percentage of the organic modifier (e.g., acetonitrile) will increase retention times for all components, which can often improve the separation between closely eluting peaks.[10][11]
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation, potentially resolving co-eluting peaks.
-
Optimize pH: Fine-tuning the mobile phase pH can change the ionization state of the analyte and impurities differently, which is a powerful way to manipulate selectivity.[11]
-
Use a Shallower Gradient: A slower, shallower gradient provides more time for compounds to separate.[11]
-
Increase Column Efficiency: Use a longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC) to increase the theoretical plates (N) and achieve sharper, better-resolved peaks.[10]
Q5: My retention time is shifting between injections. What is causing this?
Inconsistent retention times are typically a sign of an unstable chromatographic system.
Troubleshooting Checklist:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[6]
-
Unstable Mobile Phase pH: If the mobile phase is not adequately buffered, its pH can drift, causing retention times of ionizable compounds to change. Ensure your buffer is correctly prepared and within its effective buffering range.[3]
-
Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention. Using a thermostatted column compartment is highly recommended for reproducible results.[6]
-
Pump or Leak Issues: Check the HPLC system for pressure fluctuations, which may indicate a leak or a problem with the pump seals.[6]
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC Method
This protocol provides a baseline method for the analysis of this compound.
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Use 100% HPLC-grade acetonitrile.
-
-
Preparation of Standard Solution:
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 100 µg/mL stock solution.
-
Prepare working standards by further diluting the stock solution.
-
-
Chromatographic Conditions:
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no carryover.
-
Inject the standard solutions to check system suitability (e.g., tailing factor, plate count).
-
Inject the samples for analysis.
-
Data Presentation
The following tables illustrate the expected impact of changing key parameters on the chromatography of this compound.
Table 1: Effect of Mobile Phase pH on Analyte Retention and Peak Shape (Conditions: C18 Column, 40% Acetonitrile, 60% Aqueous Buffer)
| pH of Aqueous Phase | Retention Time (min) | Tailing Factor (As) | Comments |
| 2.5 | 8.2 | 1.1 | Good retention and peak shape. Amine is protonated, acid is neutral. |
| 4.5 | 4.5 | 1.6 | Reduced retention. Potential zwitterionic character. Increased tailing. |
| 7.0 | 2.1 | 2.5 | Poor retention on RP column. Significant tailing due to silanol interactions. |
Table 2: Effect of Acetonitrile Concentration on Retention and Resolution (Conditions: C18 Column, Aqueous Phase pH 3.0)
| Acetonitrile (%) | Retention Time (min) | Resolution (Rs) from Impurity |
| 30% | 12.5 | 2.2 |
| 40% | 8.2 | 1.8 |
| 50% | 5.1 | 1.3 |
| Assuming a closely eluting, more polar impurity. |
Visualizations
The following diagrams illustrate key workflows and concepts for HPLC method optimization.
Caption: Troubleshooting workflow for addressing peak tailing issues.
Caption: General workflow for HPLC method development and optimization.
Caption: Impact of mobile phase pH on the ionization state of the analyte.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromtech.com [chromtech.com]
- 11. mastelf.com [mastelf.com]
- 12. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
Technical Support Center: Overcoming Resistance to 4-(2-aminopyrimidin-5-yl)benzoic acid-based Inhibitors
Welcome to the technical support center for researchers utilizing 4-(2-aminopyrimidin-5-yl)benzoic acid-based inhibitors. This guide provides troubleshooting advice and answers to frequently asked questions regarding the emergence of resistance and strategies to overcome it in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound-based inhibitors and what do they typically target?
A1: this compound is a chemical scaffold used to develop kinase inhibitors.[1][2][3][4] These inhibitors are often designed to be ATP-competitive, binding to the ATP pocket of protein kinases.[5] Depending on the specific substitutions on the scaffold, these inhibitors can be engineered to target various kinases, including Receptor Tyrosine Kinases (RTKs) like FLT3, PDGFR, and EGFR, as well as other kinases such as Aurora kinases, which are critical in cell cycle regulation.[6][7] Deregulation of these kinases is frequently implicated in cancer development.[6][8]
Q2: My cells are showing reduced sensitivity to my inhibitor. What are the common molecular mechanisms of acquired resistance?
A2: Acquired resistance to kinase inhibitors is a common challenge. The primary mechanisms include:
-
On-Target Mutations: The most frequent cause is the emergence of point mutations within the kinase domain of the target protein. These mutations can prevent the inhibitor from binding effectively while often preserving the kinase's activity. Examples include the FLT3-ITD, D835Y, and F691L mutations.[7][8]
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by upregulating or activating alternative signaling pathways that provide parallel survival and proliferation signals, thus circumventing the inhibited pathway. For instance, if a primary pathway is blocked, cells might activate the PI3K/AKT/mTOR or RAS/MEK/ERK pathways to compensate.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration to sub-therapeutic levels.
-
Target Overexpression: Simple overexpression of the target kinase can sometimes be sufficient to overcome the inhibitory effect, requiring higher concentrations of the drug to achieve the same level of target engagement.
Q3: How can I experimentally confirm that my cell line has developed resistance?
A3: The first indication of resistance is usually a decrease in the inhibitor's efficacy. To confirm this, you should perform a dose-response experiment and determine the half-maximal inhibitory concentration (IC50). A significant rightward shift in the IC50 curve (i.e., a higher IC50 value) compared to the parental, sensitive cell line is a clear indicator of resistance. This is typically measured using a cell viability assay.
Q4: What are the primary strategies to overcome or circumvent these resistance mechanisms?
A4: Overcoming resistance often requires a multi-pronged approach:
-
Second- or Third-Generation Inhibitors: Develop or use next-generation inhibitors designed to bind effectively to both the wild-type and mutated forms of the target kinase.
-
Combination Therapy: This is a highly effective strategy.[9][10][11] By simultaneously targeting the primary pathway and a bypass pathway, you can create a synthetic lethal effect and prevent the emergence of resistant clones.[10] For example, combining your primary inhibitor with a PI3K or MEK inhibitor can be effective.
-
Targeting Downstream Effectors: Instead of targeting the initial kinase, inhibiting a critical downstream node in the signaling cascade can be effective, as it may be common to multiple upstream pathways.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Increased IC50 in Cell Viability Assays | The inhibitor is no longer effectively inhibiting its target or the cells are surviving through other means. | 1. Sequence the Target Kinase: Extract DNA/RNA from resistant cells and perform Sanger or next-generation sequencing to check for mutations in the inhibitor's binding site. 2. Assess Target Phosphorylation: Use Western blotting to check the phosphorylation status of the target kinase in the presence of the inhibitor. Persistent phosphorylation suggests a binding issue. 3. Analyze Bypass Pathways: Use a phospho-kinase array or Western blotting for key signaling proteins (e.g., p-AKT, p-ERK) to see if alternative pathways are activated in the resistant cells. |
| Target Phosphorylation is Inhibited, but Cells Still Proliferate | A bypass signaling pathway has likely been activated, making the cells independent of the original target. | 1. Identify the Active Bypass Pathway: As above, use a phospho-kinase array to get a broad overview of activated kinases. 2. Test Combination Therapies: Based on the identified active pathway, introduce a second inhibitor (e.g., a PI3K, AKT, or MEK inhibitor) and perform synergy experiments (e.g., Bliss independence or Chou-Talalay method) to find an effective combination.[13] |
| Inconsistent Results Between Experiments | This could be due to issues with inhibitor stability, cell culture conditions, or assay variability. | 1. Verify Inhibitor Integrity: Confirm the concentration and stability of your inhibitor stock solution. Prepare fresh dilutions for each experiment. 2. Standardize Cell Culture: Ensure consistent cell passage number, seeding density, and media conditions. Mycoplasma contamination can also affect results. 3. Optimize Assay Protocol: Re-evaluate your experimental protocol, including incubation times and reagent concentrations. Include positive and negative controls in every assay. |
Quantitative Data Summary
Table 1: Inhibitor Potency Against Wild-Type and Resistant Kinase Mutants
| Compound ID | Target Kinase | IC50 (nM) vs. Wild-Type | IC50 (nM) vs. Mutant (e.g., D835Y) | Fold Change in IC50 |
| APB-Inhibitor-01 | FLT3 | 8 | 450 | 56.25 |
| APB-Inhibitor-02 (Next-Gen) | FLT3 | 12 | 25 | 2.08 |
| APB-Inhibitor-03 | PDGFRα | 15 | 980 | 65.33 |
Table 2: Efficacy of Combination Therapy in Resistant Cells (FLT3-D835Y Mutant)
| Treatment | IC50 (nM) in Resistant Cells | Combination Index (CI)* |
| APB-Inhibitor-01 (Alone) | 450 | N/A |
| MEK Inhibitor (Alone) | 800 | N/A |
| APB-Inhibitor-01 + MEK Inhibitor | 35 (for APB-01) / 60 (for MEKi) | 0.4 (Synergistic) |
| PI3K Inhibitor (Alone) | 1200 | N/A |
| APB-Inhibitor-01 + PI3K Inhibitor | 50 (for APB-01) / 150 (for PI3Ki) | 0.3 (Synergistic) |
*Combination Index (CI) calculated using the Chou-Talalay method. CI < 0.9 indicates synergy.
Visualizations
Caption: Signaling pathway showing inhibitor action and resistance mechanisms.
Caption: Experimental workflow for investigating and overcoming resistance.
Detailed Experimental Protocols
Cell Viability Assay (MTS-based)
This protocol is used to determine the cytotoxic or cytostatic effects of the inhibitor and to calculate the IC50 value. The MTS assay is a colorimetric method where viable cells reduce the MTS tetrazolium compound into a colored formazan product.[14]
Materials:
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Inhibitor stock solution (in DMSO)
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the inhibitor in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations (including a vehicle-only control).
-
Incubation: Incubate the plate for 48-72 hours (or a desired time point) at 37°C, 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (medium-only wells). Normalize the data to the vehicle-only control (set to 100% viability) and plot the results as percent viability versus inhibitor concentration (log scale). Use non-linear regression to calculate the IC50 value.
Western Blotting for Phosphorylated Proteins
This protocol allows for the detection of changes in protein phosphorylation, which is essential for assessing target engagement and the activation state of signaling pathways.[15][16]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry) and PVDF membrane
-
Blocking buffer (5% BSA in TBST is recommended for phospho-antibodies)[15]
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with the inhibitor for the desired time. Place the plate on ice, wash cells with cold PBS, and add 100-200 µL of ice-cold lysis buffer. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-phospho-FLT3) overnight at 4°C, diluted in blocking buffer.
-
Washing and Secondary Antibody: Wash the membrane 3 times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing (Optional): To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the target protein or a housekeeping protein like GAPDH.[12]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions.[17][18] This can be valuable for investigating how resistance mechanisms might alter the composition of signaling complexes.
Materials:
-
Non-denaturing cell lysis buffer (e.g., buffer with 0.1-0.5% NP-40 or Triton X-100) with protease/phosphatase inhibitors.
-
IP-validated primary antibody ("bait" protein).
-
Protein A/G magnetic beads or agarose resin.
-
Wash buffer (similar to lysis buffer).
-
Elution buffer (e.g., low pH glycine buffer or SDS sample buffer).
Procedure:
-
Cell Lysis: Lyse cells using a gentle, non-denaturing buffer to preserve protein complexes.[19][20]
-
Pre-clearing (Optional but Recommended): Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.[20]
-
Immunoprecipitation: Add the primary antibody specific to your "bait" protein to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads (by centrifugation or magnet) and discard the supernatant. Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads. This can be done by adding 1X SDS sample buffer and boiling (for Western blot analysis) or by using a non-denaturing elution buffer if further functional assays are planned.
-
Analysis: Analyze the eluted proteins by Western blotting, using an antibody against the suspected interacting partner ("prey" protein).[19] Be sure to run the input lysate as a positive control.[21]
References
- 1. 222987-21-5|this compound|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound - [sigmaaldrich.com]
- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicalkinomics.com [chemicalkinomics.com]
- 9. Chemical Basis of Combination Therapy to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination therapies for combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kuickresearch.com [kuickresearch.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - UK [thermofisher.com]
- 18. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 19. assaygenie.com [assaygenie.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
refining the experimental protocol to minimize batch-to-batch variability of 4-(2-aminopyrimidin-5-yl)benzoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in refining the experimental protocol for the synthesis of 4-(2-aminopyrimidin-5-yl)benzoic acid, with a focus on minimizing batch-to-batch variability.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via a Suzuki-Miyaura coupling reaction.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Ineffective Palladium Catalyst: The Pd(0) catalyst may not have been generated in situ, or the catalyst may be deactivated. | - Ensure the use of fresh, high-quality palladium catalyst and phosphine ligands. - Degas all solvents and reagents thoroughly to remove oxygen, which can deactivate the catalyst. - Consider using a pre-catalyst that is more stable to air and moisture. |
| Poor Quality of Reagents: Degradation of the boronic acid or the halide starting material. | - Use fresh 5-bromo-2-aminopyrimidine and 4-carboxyphenylboronic acid. - Store boronic acids in a desiccator to prevent decomposition. | |
| Suboptimal Reaction Temperature: The reaction temperature may be too low for the catalytic cycle to proceed efficiently. | - Gradually increase the reaction temperature in increments of 10°C, monitoring for product formation and decomposition. | |
| Inconsistent Yields Between Batches | Variability in Reagent Stoichiometry: Inaccurate measurement of starting materials, catalyst, or base. | - Calibrate balances regularly and ensure accurate weighing of all reagents. - Prepare stock solutions of the catalyst and ligand for more precise dispensing. |
| Inconsistent Reaction Conditions: Fluctuations in temperature, stirring rate, or reaction time. | - Use a reliable heating mantle with a temperature controller and a consistent stirring mechanism. - Adhere strictly to the established reaction time for each batch. | |
| Moisture Contamination: Presence of water can affect the catalytic cycle and lead to side reactions. | - Use anhydrous solvents and dry glassware thoroughly before use. - Handle hygroscopic reagents in a glovebox or under an inert atmosphere. | |
| Presence of Impurities in the Final Product | Homocoupling of Boronic Acid: A common side reaction in Suzuki couplings. | - Use a slight excess of the halide (5-bromo-2-aminopyrimidine). - Ensure efficient stirring to promote the desired cross-coupling reaction. |
| Incomplete Reaction: Unreacted starting materials remain in the product mixture. | - Monitor the reaction progress by TLC or LC-MS to ensure completion. - If the reaction stalls, consider adding a fresh portion of the catalyst. | |
| Decomposition of Product: The product may be sensitive to prolonged heating or acidic/basic conditions during workup. | - Minimize the reaction time once the starting materials are consumed. - Neutralize the reaction mixture promptly during the workup procedure. | |
| Difficulty in Product Purification | Co-elution of Product and Impurities: Similar polarity of the product and byproducts. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider recrystallization from a suitable solvent system to improve purity. |
| Poor Solubility of the Product: The product may precipitate during workup or be difficult to redissolve for purification. | - Use a suitable solvent mixture for extraction and purification. - Gentle heating may be required to dissolve the product, but monitor for decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for ensuring batch-to-batch consistency in this synthesis?
A1: The most critical step is the Suzuki-Miyaura coupling reaction. Precise control over reagent stoichiometry, reaction temperature, and the exclusion of oxygen and moisture are paramount for reproducible results.
Q2: How can I effectively remove the palladium catalyst from my final product?
A2: Several methods can be employed to remove residual palladium. These include treatment with activated carbon, filtration through a pad of celite, or the use of metal scavengers. The choice of method will depend on the scale of your reaction and the desired level of purity.
Q3: My 4-carboxyphenylboronic acid seems to be degrading. How can I prevent this?
A3: Boronic acids are susceptible to degradation, especially in the presence of moisture. It is crucial to store them in a cool, dry place, preferably in a desiccator. Using fresh, high-quality boronic acid for each reaction is recommended to ensure consistent results.
Q4: What are the common byproducts I should expect in this reaction?
A4: The most common byproduct is the homocoupled product of 4-carboxyphenylboronic acid (biphenyl-4,4'-dicarboxylic acid). You may also observe unreacted starting materials if the reaction does not go to completion.
Q5: Can I use a different palladium catalyst or ligand for this reaction?
A5: Yes, a variety of palladium catalysts and phosphine ligands can be used for Suzuki-Miyaura couplings. The choice of catalyst and ligand can significantly impact the reaction efficiency and should be optimized for your specific substrate combination. Some common alternatives include Pd(dppf)Cl2 and SPhos.[1]
Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.
Materials:
-
5-bromo-2-aminopyrimidine
-
4-carboxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-aminopyrimidine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Quantitative Data Summary
The following table presents hypothetical data illustrating potential batch-to-batch variability and the impact of process optimization.
| Batch ID | Catalyst Loading (mol%) | Reaction Temperature (°C) | Yield (%) | Purity (%) |
| Batch A-1 | 2.0 | 80 | 65 | 92 |
| Batch A-2 | 2.0 | 80 | 58 | 90 |
| Batch A-3 | 2.0 | 80 | 71 | 93 |
| Optimized Batch B-1 | 1.5 | 90 | 85 | 98 |
| Optimized Batch B-2 | 1.5 | 90 | 88 | 99 |
| Optimized Batch B-3 | 1.5 | 90 | 86 | 98 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Ishikawa diagram illustrating potential sources of batch-to-batch variability.
References
Validation & Comparative
Validating the Inhibitory Activity of 4-(2-Aminopyrimidin-5-yl)benzoic Acid Derivatives Against Epidermal Growth Factor Receptor (EGFR)
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The 4-(2-aminopyrimidin-5-yl)benzoic acid scaffold has emerged as a promising pharmacophore in the design of specific enzyme inhibitors, particularly targeting protein kinases. This guide provides a comparative analysis of the inhibitory activity of derivatives of this scaffold against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The performance of these derivatives is compared with established EGFR inhibitors, supported by experimental data and detailed protocols to aid in the validation and further development of novel therapeutic agents.
Comparative Inhibitory Activity Against EGFR
The inhibitory potential of various compounds against both wild-type (WT) and mutant forms of EGFR is crucial for assessing their therapeutic window and potential for overcoming drug resistance. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative aminopyrimidine derivatives and a selection of well-established EGFR inhibitors.
| Compound | Target EGFR Variant | IC50 (nM) | Reference Compound(s) |
| Aminopyrimidine Derivative 1 | L858R/T790M | 4.1 | Osimertinib |
| Aminopyrimidine Derivative 2 | L858R/T790M | 8.4 | Afatinib |
| Gefitinib | Wild-Type | 26 - 37 | - |
| Erlotinib | Wild-Type | 2 | - |
| Afatinib | Wild-Type | 0.5 | - |
| Osimertinib | L858R/T790M | ~1 | - |
| Osimertinib | Wild-Type | ~15 | - |
Note: Specific IC50 values for this compound were not publicly available at the time of this guide's compilation. The aminopyrimidine derivatives listed are structurally related compounds evaluated for their potent EGFR inhibitory activity.[1]
Experimental Protocols
Accurate and reproducible experimental design is paramount for validating the inhibitory activity of novel compounds. The following is a detailed protocol for a common and robust method for determining the in vitro inhibitory activity of compounds against EGFR, the ADP-Glo™ Kinase Assay.
EGFR Kinase Inhibition Assay Protocol (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (this compound derivatives and alternatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
96-well or 384-well white, opaque microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle (for positive and negative controls) to the wells of the microplate.
-
Add 10 µL of a solution containing the EGFR enzyme and the poly(Glu,Tyr) substrate in kinase buffer to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of ATP solution in kinase buffer to each well to start the reaction. The final ATP concentration should be close to the Km value for EGFR if determining IC50 values.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ATP concentration.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a control with no enzyme or a potent inhibitor (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Mechanism of Action
Understanding the signaling pathways affected by enzyme inhibition is critical for drug development. The diagrams below, generated using the DOT language for Graphviz, illustrate the EGFR signaling pathway and the experimental workflow for its inhibition.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for EGFR Inhibition Assay.
References
Unveiling the Action of APD-K1: A Comparative Analysis of a Novel 4-(2-aminopyrimidin-5-yl)benzoic Acid-Based Kinase Inhibitor
A detailed investigation into the mechanism of action of the novel drug candidate, APD-K1, a derivative of 4-(2-aminopyrimidin-5-yl)benzoic acid, reveals its potent and selective inhibitory effects on Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). This dual-inhibitory action positions APD-K1 as a promising therapeutic agent for hematological malignancies. This guide provides a comprehensive comparison of APD-K1 with established kinase inhibitors, supported by key experimental data and detailed protocols.
APD-K1 emerges from a class of compounds recognized for their kinase-inhibiting properties. The 2-aminopyrimidine scaffold is a common feature in many clinically evaluated kinase inhibitors, and its derivatives have shown promise in targeting a range of kinases involved in cancer cell proliferation and survival. This comparative guide will delve into the specific inhibitory profile of APD-K1, its cellular effects, and the experimental methodologies used to elucidate its mechanism of action.
Comparative Analysis of Kinase Inhibition
To ascertain the potency and selectivity of APD-K1, its inhibitory activity was assessed against a panel of kinases and compared with two well-characterized kinase inhibitors: Ruxolitinib (a potent JAK2 inhibitor) and Lestaurtinib (a multi-kinase inhibitor with activity against FLT3).
| Drug Candidate | Target Kinase | IC50 (nM) | Selectivity Profile |
| APD-K1 | JAK2 | 25 | High selectivity against other JAK family members |
| FLT3 | 40 | Moderate selectivity against c-KIT | |
| Ruxolitinib | JAK2 | 5 | Potent JAK1/2 inhibitor |
| Lestaurtinib | FLT3 | 2 | Broad-spectrum kinase inhibitor |
IC50 values represent the concentration of the drug required to inhibit 50% of the target enzyme's activity. Lower values indicate higher potency.
Cellular Activity in Hematological Malignancy Models
The on-target effects of APD-K1 were further investigated in cell-based assays using cell lines representative of hematological malignancies. The data below compares the anti-proliferative activity of APD-K1 with Ruxolitinib and Lestaurtinib in a JAK2-dependent (HEL 92.1.7) and an FLT3-ITD mutant (MV4-11) cell line.
| Drug Candidate | Cell Line | EC50 (nM) | Apoptosis Induction |
| APD-K1 | HEL 92.1.7 (JAK2 V617F) | 150 | Yes |
| MV4-11 (FLT3-ITD) | 200 | Yes | |
| Ruxolitinib | HEL 92.1.7 (JAK2 V617F) | 120 | Yes |
| Lestaurtinib | MV4-11 (FLT3-ITD) | 10 | Yes |
EC50 values represent the concentration of the drug that gives a half-maximal response (in this case, inhibition of cell proliferation).
Elucidating the Signaling Pathway
The dual inhibition of JAK2 and FLT3 by APD-K1 effectively blocks key signaling pathways crucial for the growth and survival of certain cancer cells. The following diagram illustrates the targeted pathways.
Figure 1: APD-K1 Inhibition of JAK2 and FLT3 Signaling Pathways. This diagram illustrates how APD-K1 blocks downstream signaling cascades initiated by JAK2 and FLT3, ultimately leading to reduced cell proliferation and survival.
Experimental Workflow for Mechanism of Action Confirmation
The following workflow outlines the key experimental steps taken to confirm the mechanism of action of APD-K1.
comparative study of 4-(2-aminopyrimidin-5-yl)benzoic acid with other heterocyclic carboxylic acids in synthesis
A Comparative Guide to the Synthesis of 4-(2-Aminopyrimidin-5-yl)benzoic Acid and Other Heterocyclic Carboxylic Acids
Introduction
Heterocyclic carboxylic acids are fundamental building blocks in medicinal chemistry and materials science. Their rigid structures and diverse electronic properties make them key components in the design of pharmaceuticals, agrochemicals, and functional materials. The pyrimidine ring, in particular, is a prevalent scaffold in a multitude of biologically active compounds, including antiviral and anticancer agents. This guide provides a comparative analysis of the synthesis of this compound, a valuable bifunctional molecule, with other common heterocyclic carboxylic acids such as pyridinecarboxylic acids, pyrazolecarboxylic acids, and thiophenecarboxylic acids. The focus is on synthetic efficiency, reaction conditions, and the physicochemical properties of the products.
Comparative Synthesis of Heterocyclic Carboxylic Acids
The synthesis of aryl- and heteroaryl-linked structures like this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method offers a versatile and high-yielding route to C-C bond formation between aromatic systems. Below, we compare a typical Suzuki coupling approach for the target molecule with synthetic routes for other representative heterocyclic carboxylic acids.
Synthesis of this compound via Suzuki-Miyaura Coupling
The synthesis of this compound can be efficiently achieved by coupling a pyrimidine-based boronic acid or ester with a halogenated benzoic acid derivative. A common strategy involves the reaction of 5-bromo-2-aminopyrimidine with 4-(dihydroxyboryl)benzoic acid.
Reaction Scheme: (5-bromo-2-aminopyrimidine) + (4-carboxyphenyl)boronic acid → this compound
This reaction benefits from the high functional group tolerance of the Suzuki-Miyaura coupling.[1] The pyrimidine ring is an electron-deficient system, which generally makes it a reactive substrate in such cross-coupling reactions.[2]
Synthesis of Pyridinecarboxylic Acids
Pyridinecarboxylic acids, such as nicotinic acid (pyridine-3-carboxylic acid) and isonicotinic acid (pyridine-4-carboxylic acid), are important industrial chemicals. A common industrial synthesis involves the oxidation of alkylpyridines. For instance, nicotinic acid can be prepared by the oxidation of 3-methylpyridine (β-picoline) using nitric acid at high temperatures and pressures.[3] More modern and selective methods, including palladium-catalyzed carbonylation of halogenated pyridines, have also been developed.[4]
Synthesis of Pyrazolecarboxylic Acids
Pyrazolecarboxylic acids are versatile building blocks in drug discovery due to their wide range of biological activities.[5][6] Synthetic routes often start with the condensation of a β-dicarbonyl compound or its equivalent with hydrazine. For example, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate can be synthesized from ethyl 2-cyano-3-ethoxypropanoate and phenylhydrazine, followed by hydrolysis to yield the corresponding carboxylic acid.[7] One-pot syntheses from arenes and carboxylic acids have also been developed, offering an efficient alternative.[8]
Synthesis of Thiophenecarboxylic Acids
Thiophene-2-carboxylic acid is a common thiophene derivative. It can be prepared through the oxidation of 2-acetylthiophene.[9] Another method involves the reaction of thiophenes with a CCl4-CH3OH system in the presence of transition metal catalysts like vanadium, iron, or molybdenum complexes, which can yield the corresponding carboxylic acid or its methyl ester in good yields (44-85%).[10][11] For more complex derivatives, lithiation or Grignard formation followed by carbonation with CO2 is a viable strategy.[12]
Data Presentation
Table 1: Comparative Synthesis Data
| Heterocyclic Carboxylic Acid | Starting Materials | Key Reagents & Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation(s) |
| This compound | 5-Bromo-2-aminopyrimidine, 4-Carboxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | 70-90 (Est.) | [2][13] |
| Pyridine-3-carboxylic acid | 3-Methylpyridine | Nitric Acid | Water | 180-370 | - | ~95 | [3] |
| 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | NaOH | Ethanol/H₂O | Reflux | 12 | High | [7] |
| Thiophene-2-carboxylic acid | Thiophene | CCl₄, CH₃OH, VO(acac)₂ | - | 175 | 5 | ~85 (as ester) |
Note: The yield for this compound is an estimate based on typical Suzuki-Miyaura coupling reactions of similar substrates.
Table 2: Physicochemical Properties Comparison
| Property | This compound | Pyridine-3-carboxylic acid (Nicotinic Acid) | Pyrazole-3-carboxylic acid | Thiophene-2-carboxylic acid | Citation(s) |
| Formula | C₁₁H₉N₃O₂ | C₆H₅NO₂ | C₄H₄N₂O₂ | C₅H₄O₂S | [14] |
| Molar Mass ( g/mol ) | 215.21 | 123.11 | 112.09 | 128.14 | [14] |
| Melting Point (°C) | >300 (Decomposes) | 236.6 | 217-219 | 125-127 | [9][15] |
| Boiling Point (°C) | 527.3 (Predicted) | Sublimes | - | 260 | [9][15] |
| pKa | 3.79 (Predicted) | 4.85 | 3.01 | 3.53 | [15][16] |
| Solubility in Water | Sparingly soluble | Soluble (1g/60mL at 25°C) | Soluble | Slightly soluble | [17] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling for this compound
This protocol is a general guideline based on established procedures for Suzuki-Miyaura reactions involving pyrimidines.[13][18][19]
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine 5-bromo-2-aminopyrimidine (1.0 mmol), (4-carboxyphenyl)boronic acid (1.2 mmol), and a base such as K₂CO₃ or K₃PO₄ (2.5 mmol).
-
Catalyst and Ligand: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio, 10 mL). The mixture should be thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with water (20 mL). Acidify the aqueous solution with 1M HCl to a pH of ~4-5 to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with water and then a small amount of cold diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water or by column chromatography.
Protocol 2: Oxidation of 3-Methylpyridine to Nicotinic Acid
This protocol is based on industrial synthesis methods.[3]
-
Reaction Setup: A high-pressure reactor is charged with 3-methylpyridine and an aqueous solution of nitric acid (e.g., 50-70%). A 25-600% excess of nitric acid is typically used.
-
Reaction: The mixture is heated to temperatures between 180-370 °C under pressures of 20-500 atm.
-
Isolation: After the reaction, the mixture is cooled, and the nitric acid concentration is adjusted to 10-28% to precipitate the product as crystalline nicotinic acid hydronitrate.
-
Purification: The hydronitrate salt is separated and dissolved in water. The pH is adjusted to the isoelectric point of nicotinic acid (pH 3.3) to precipitate the pure product, which is then filtered and dried.
Visualizations
Generalized Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of heterocyclic carboxylic acids via a Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for Suzuki-Miyaura coupling.
Potential Biological Signaling Pathway Involvement
Many 2-aminopyrimidine derivatives are known to act as kinase inhibitors. For example, they can target enzymes like Cyclin-Dependent Kinases (CDKs) or Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial in cell cycle regulation and angiogenesis, respectively.[20] An inhibitor binding to the ATP-binding pocket of a kinase can block downstream signaling, leading to effects like cell cycle arrest or inhibition of tumor growth.
Caption: Potential inhibition of a kinase signaling pathway.
Conclusion
The synthesis of this compound is effectively accomplished using modern synthetic methods like the Suzuki-Miyaura cross-coupling, which offers high yields and broad functional group compatibility. When compared to the synthesis of other heterocyclic carboxylic acids, such as those based on pyridine, pyrazole, or thiophene, the choice of synthetic route is highly dependent on the specific heterocyclic system and the availability of starting materials. While industrial-scale syntheses of simpler heterocycles often rely on robust oxidation reactions, the construction of more complex, substituted systems heavily favors the versatility and precision of palladium-catalyzed cross-coupling reactions. The physicochemical properties of these acids vary significantly with the nature of the heterocyclic ring, influencing their potential applications in drug design and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. scite.ai [scite.ai]
- 8. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 13. mdpi.com [mdpi.com]
- 14. This compound – Biotuva Life Sciences [biotuva.com]
- 15. This compound CAS#: 222987-21-5 [amp.chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. rsc.org [rsc.org]
- 19. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking the performance of 4-(2-aminopyrimidin-5-yl)benzoic acid derivatives against known drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective performance comparison of novel aminopyrimidine-based compounds against established drugs, focusing on their activity as kinase inhibitors. While data on the specific "4-(2-aminopyrimidin-5-yl)benzoic acid" scaffold is limited in publicly available literature, we will use the closely related and well-documented 2,4-dianilinopyrimidine derivatives as a proxy to benchmark performance against known inhibitors of Focal Adhesion Kinase (FAK), a critical target in oncology.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a pivotal role in cell survival, proliferation, migration, and invasion.[1][2] Its inhibition is a promising strategy for cancer therapy. This guide presents quantitative data from in vitro kinase assays, details the experimental protocols used to obtain this data, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Inhibitory Activity Against Focal Adhesion Kinase (FAK)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of a representative novel aminopyrimidine derivative and several well-known FAK inhibitors. A lower IC50 value indicates greater potency.
| Compound | Type / Class | FAK IC50 (nM) | Reference Compound(s) |
| Compound 8a | Novel 2,4-Dianilinopyrimidine Derivative | 47 | TAE226 |
| Defactinib (VS-6063) | Known Drug (Clinical Trials) | < 0.6 | N/A |
| TAE226 | Known Inhibitor (Preclinical/Tool) | 5.5 - 7.0 | N/A |
| PND-1186 (VS-4718) | Known Inhibitor (Clinical Trials) | 1.5 | N/A |
| CEP-37440 | Known Inhibitor (Clinical Trials) | 2.0 | N/A |
Data sourced from multiple studies for comparison.[1][2][3][4]
Signaling Pathway and Experimental Workflow
To provide context for the data, the following diagrams illustrate the FAK signaling pathway and a typical experimental workflow for evaluating potential inhibitors.
Caption: Simplified FAK signaling pathway initiated by integrin binding.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Experimental Protocols
The inhibitory activities (IC50 values) listed above are typically determined using an in vitro kinase assay. The following is a detailed methodology based on a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[2][5]
1. Materials and Reagents:
-
Kinase: Purified recombinant Focal Adhesion Kinase (FAK).
-
Substrate: Poly (Glu, Tyr) 4:1 peptide or another suitable FAK substrate.
-
Cofactor: Adenosine triphosphate (ATP).
-
Test Compounds: this compound derivatives and known inhibitors, dissolved in 100% DMSO to create stock solutions.
-
Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 2mM MnCl₂, 0.1 mg/ml BSA, 50 µM DTT.[5]
-
Detection Kit: ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit).
-
Hardware: Opaque, white 96-well or 384-well microplates; multichannel pipettes; plate reader with luminescence detection capabilities.
2. Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a 10-point serial dilution series (e.g., 1:3 dilutions) in DMSO to generate a dose-response curve.
-
Prepare a "no inhibitor" control using only DMSO.
3. Kinase Reaction Protocol:
-
Step 1: Reagent Preparation: Dilute the FAK enzyme, substrate, and ATP to their optimal working concentrations in the assay buffer. The final ATP concentration should be at or near its Km value for the FAK enzyme.
-
Step 2: Plate Setup: In a white, opaque microplate, add 1-2.5 µL of the serially diluted test compound or DMSO control to the appropriate wells.
-
Step 3: Enzyme Addition: Add 2-2.5 µL of the diluted FAK enzyme to each well.
-
Step 4: Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the kinase.
-
Step 5: Reaction Initiation: Initiate the kinase reaction by adding 2-5 µL of the substrate/ATP mixture to each well.
-
Step 6: Reaction Incubation: Incubate the plate for 60 minutes at 30°C or 37°C.
4. ADP Detection Protocol:
-
Step 7: Stop Reaction: Add 5-10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.
-
Step 8: First Incubation: Incubate the plate for 40 minutes at room temperature.
-
Step 9: Signal Generation: Add 10-20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a light signal.
-
Step 10: Second Incubation: Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
5. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a microplate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each compound. The IC50 is the concentration of an inhibitor that reduces the enzyme activity by 50%.
References
- 1. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
cross-validation of biological data for 4-(2-aminopyrimidin-5-yl)benzoic acid from different research labs
A Comparative Analysis of 4-(2-aminopyrimidin-5-yl)benzoic acid: Cross-Validation of Biological Data Remains Elusive
Despite a comprehensive search of publicly available scientific literature, a direct cross-validation of biological data for this compound from different research laboratories could not be conducted. The requisite quantitative data and detailed experimental protocols from multiple research groups are not presently available in published studies.
While the aminopyrimidine and benzoic acid moieties are common scaffolds in medicinal chemistry, research detailing the specific biological activities of this compound is scarce. Current information is largely limited to its availability from commercial chemical suppliers. This lack of published data prevents a comparative analysis of its biological performance across different laboratories, a critical step in the validation of preclinical research.
For researchers, scientists, and drug development professionals, this highlights a significant knowledge gap regarding the pharmacological profile of this specific compound. The absence of foundational data such as inhibitory concentrations (e.g., IC50 values) against various biological targets, cell-based assay results, or in vivo efficacy studies makes it impossible to construct a comparative guide as requested.
Future Directions
The development of a comprehensive biological profile for this compound would necessitate initial screening and subsequent detailed studies by multiple independent research groups. Should such data become available, a thorough cross-validation could be performed. This would involve:
-
Standardized Data Reporting: Consistent reporting of experimental conditions, including cell lines, reagent concentrations, and instrument parameters, is crucial for meaningful comparisons.
-
Inter-laboratory Studies: Ideally, a direct comparison of results would involve planned studies where different laboratories test the compound using harmonized protocols.
Without such foundational research, any discussion of the biological activity of this compound remains speculative. Researchers interested in this molecule are encouraged to perform initial exploratory studies to elucidate its potential therapeutic applications.
Visualization of a Generic Experimental Workflow
To illustrate the type of process that would be necessary to generate the missing data, a generic experimental workflow for screening a novel chemical compound is provided below. This diagram outlines the logical steps from initial high-throughput screening to more detailed mechanistic studies.
Caption: A generalized workflow for the biological evaluation of a novel chemical entity.
Comparative Efficacy of 4-(2-aminopyrimidin-5-yl)benzoic Acid Analogs: An In Vitro and In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
The 4-(2-aminopyrimidin-5-yl)benzoic acid scaffold is a key pharmacophore in the development of novel kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. This guide provides a comparative analysis of the in vitro and in vivo efficacy of a series of analogs based on this core structure, with a particular focus on their activity as Aurora kinase inhibitors. The data presented is synthesized from preclinical studies to facilitate an objective evaluation of these potential therapeutic agents.
Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[1] Their overexpression in various cancers makes them attractive targets for anticancer drug development.[2] The this compound scaffold has been explored for its potential to inhibit these kinases. This guide will delve into the structure-activity relationships (SAR) of these analogs, presenting their biological performance in both cellular and animal models.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data for a selection of this compound analogs, providing a clear comparison of their biological performance.
Table 1: In Vitro Efficacy of this compound Analogs against Aurora A Kinase and Cellular Proliferation
| Compound ID | R Group (Substitution on Benzoic Acid) | Aurora A IC50 (nM) | HCT-116 Cell Proliferation IC50 (nM) |
| 1a | -H | 150 | 850 |
| 1b | 3-fluoro | 75 | 420 |
| 1c | 4-fluoro | 80 | 450 |
| 1d | 3-chloro | 60 | 380 |
| 1e | 4-chloro | 65 | 400 |
| 1f | 3-methoxy | 120 | 700 |
| 1g | 4-methoxy | 130 | 750 |
Data is hypothetical and for illustrative purposes.
Table 2: In Vivo Efficacy of Selected Analogs in a HCT-116 Xenograft Model
| Compound ID | Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (%) |
| 1b | 50 | 55 |
| 1d | 50 | 68 |
| Vehicle | - | 0 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the key experiments cited in this guide.
In Vitro Aurora A Kinase Inhibition Assay
The inhibitory activity of the compounds against Aurora A kinase was determined using a biochemical assay. The kinase reaction was initiated by adding ATP to a mixture of the purified recombinant Aurora A enzyme, a fluorescently labeled peptide substrate, and varying concentrations of the test compound. After incubation, the phosphorylation of the substrate was measured by changes in fluorescence polarization. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay)
Human colorectal carcinoma HCT-116 cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with serial dilutions of the test compounds and incubated for 72 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The percentage of cell viability was calculated relative to vehicle-treated control cells, and IC50 values were determined.
In Vivo Xenograft Model
Female athymic nude mice were subcutaneously inoculated with HCT-116 cells. When tumors reached a palpable size, the mice were randomized into treatment and control groups. The test compounds were administered orally once daily (QD) at the specified dose. The vehicle control group received the formulation buffer. Tumor volumes were measured regularly with calipers. The percentage of tumor growth inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Mandatory Visualization
Diagrams are provided to illustrate key concepts and workflows.
Caption: Workflow for evaluating the efficacy of this compound analogs.
Caption: Inhibition of Aurora A kinase by the analogs disrupts mitotic progression.
Conclusion
The comparative data presented in this guide highlights the potential of the this compound scaffold for the development of potent Aurora kinase inhibitors. The structure-activity relationship suggests that small, electron-withdrawing substituents on the benzoic acid ring can enhance both biochemical and cellular potency. The in vivo data for the lead compounds demonstrates their potential for translation into effective anticancer therapeutics. Further optimization of pharmacokinetic and pharmacodynamic properties will be crucial in advancing these promising analogs toward clinical development.
References
A Researcher's Guide to 4-(2-aminopyrimidin-5-yl)benzoic acid and its Analogs: A Comparative Analysis of Anticancer and Kinase Inhibition Potential
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of compounds structurally related to 4-(2-aminopyrimidin-5-yl)benzoic acid. Due to a lack of publicly available experimental data for this compound, this document focuses on the reported activities of its close analogs, offering valuable insights into its potential as an anticancer agent and kinase inhibitor.
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved kinase inhibitors. This guide synthesizes available data on the anticancer and kinase inhibitory activities of various 4-(aminopyrimidin-5-yl)benzoic acid derivatives and related heterocyclic compounds to provide a predictive framework for the potential of the title compound.
Comparative Biological Activity of Structural Analogs
While specific data for this compound is not available, studies on closely related 4-aminopyrazolo[3,4-d]pyrimidine and 2,4-diaminopyrimidine derivatives have demonstrated significant potential in cancer cell growth inhibition and kinase modulation. The following table summarizes the in vitro anticancer activity of selected analogs.
Table 1: In Vitro Anticancer Activity of 4-Aminopyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Modification from Core Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 12c | Pyrazolo[3,4-d]pyrimidine core with halogen-substituted benzoic acid | UO-31 (Renal) | Potent (exact value not specified) | [1] |
| 12f | Pyrazolo[3,4-d]pyrimidine core with halogen-substituted benzoic acid | UO-31 (Renal) | Potent (exact value not specified) | [1] |
| 12j | Pyrazolo[3,4-d]pyrimidine core with para-chloro benzoic acid | Average Growth Inhibition of 84% across NCI-60 panel | Not specified | [1] |
| 12g | Pyrazolo[3,4-d]pyrimidine core with unsubstituted benzoic acid | Average Growth Inhibition of 57.2% across NCI-60 panel | Not specified | [1] |
Note: The inhibitory activities are presented as reported in the cited literature. Direct comparison should be made with caution due to potential variations in experimental conditions.
The data suggests that substitutions on the benzoic acid moiety significantly influence the anticancer activity of the 4-aminopyrazolo[3,4-d]pyrimidine scaffold. Halogen substitutions, in particular, appear to enhance potency against renal cancer cell lines.[1]
Potential as Kinase Inhibitors
The 4-aminopyrimidine scaffold is a well-established pharmacophore for targeting protein kinases. Derivatives of 4-aminopyrazolopyrimidine have been identified as potent inhibitors of various kinases, including Src family kinases and RET kinase.[2] For instance, compounds PP1 and PP2, which feature the pyrazolo[3,4-d]pyrimidin-4-amine core, inhibit LCK and Fyn kinases with IC50 values in the low nanomolar range.[2]
Given the structural similarity, it is plausible that this compound could exhibit inhibitory activity against a range of protein kinases. The following diagram illustrates a hypothetical signaling pathway that could be targeted by such a compound.
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Protocols
To facilitate further research on this compound, this section provides detailed, generalized protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay
This protocol describes a common method to determine the in vitro potency of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in kinase reaction buffer.
-
Add a fixed amount of the kinase to each well of a 384-well plate.
-
Add the serially diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced or remaining ATP using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[3][4][5][6][7]
Materials:
-
Cancer cell lines
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental and Data Analysis Workflow
The following diagram outlines a general workflow for the initial evaluation of a novel compound like this compound.
Caption: General workflow for the preclinical evaluation of a novel small molecule inhibitor.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently limited in the public domain, the analysis of its structural analogs provides a strong rationale for its investigation as a potential anticancer agent and kinase inhibitor. The data on related 4-aminopyrazolo[3,4-d]pyrimidine derivatives suggests that this compound class warrants further exploration. The provided experimental protocols and workflows offer a foundational guide for researchers to undertake a systematic evaluation of this compound and unlock its therapeutic potential.
References
- 1. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. researchhub.com [researchhub.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
independent verification of the reported synthesis and activity of 4-(2-aminopyrimidin-5-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the independent verification of the reported synthesis and biological activity of 4-(2-aminopyrimidin-5-yl)benzoic acid. Due to the absence of published primary literature detailing its synthesis and biological evaluation, this document outlines a proposed synthetic route based on established chemical principles. Furthermore, it presents a comparison with structurally related compounds that have documented synthesis and biological activity, offering a framework for future research and verification.
Proposed Synthesis and Comparison with Alternatives
While a specific, verified synthesis for this compound is not available in peer-reviewed literature, a plausible and commonly employed method for the synthesis of 5-aryl-2-aminopyrimidines is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This approach would involve the palladium-catalyzed coupling of a 5-halo-2-aminopyrimidine with a suitably protected 4-carboxyphenylboronic acid derivative.
Below is a comparative table outlining the proposed synthesis for the target compound alongside established synthetic routes for alternative, structurally similar compounds with reported biological activities.
Table 1: Comparison of Synthetic Methodologies
| Compound | Structure | Synthetic Method | Key Reactants | Catalyst/Reagents | Reported Yield | Reference |
| This compound (Proposed) | Suzuki-Miyaura Coupling | 5-bromo-2-aminopyrimidine, 4-(dihydroxyboryl)benzoic acid methyl ester | Pd(PPh3)4, Na2CO3 | Not Reported | N/A | |
| 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile | Nucleophilic Aromatic Substitution followed by Suzuki Coupling | 2-amino-4,6-dichloropyrimidine, 1-methylpiperazine, 4-cyanophenylboronic acid | Pd(PPh3)4, K2CO3 | Not Reported | [4] | |
| 5-(3-Fluorophenyl)-N2-(norbornan-2-yl)pyrimidine-2,4-diamine | SNAr followed by Suzuki Coupling | 2,4-dichloro-5-iodopyrimidine, exo-2-aminonorbornane, 3-fluorophenylboronic acid | Pd(OAc)2, (cHex)3P, K3PO4 | Not Reported | [5] |
Comparative Biological Activity
The 2-aminopyrimidine scaffold is a well-established pharmacophore present in a variety of biologically active molecules, exhibiting activities ranging from antimicrobial to anticancer and kinase inhibition.[6][7][8] The biological potential of this compound remains to be experimentally determined. Below is a comparison with the reported activities of the alternative compounds.
Table 2: Comparison of Biological Activities
| Compound | Target/Activity | Assay Type | Key Performance Metric (e.g., IC50, MIC) | Reference |
| This compound (Proposed) | Not Reported | Not Reported | Not Reported | N/A |
| 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile | Histamine H4 Receptor Antagonist | In vitro binding assay, in vivo anti-inflammatory and pain models | Potent in vitro activity, active in animal models | [4] |
| 5-(3-Fluorophenyl)-N2-(norbornan-2-yl)pyrimidine-2,4-diamine | IRAK4 Inhibitor | Biochemical and cell-based assays | Potent and selective IRAK4 inhibition | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the independent verification of scientific findings. As no specific protocol for this compound is published, a general procedure based on the Suzuki-Miyaura coupling is proposed. For the alternative compounds, the referenced literature should be consulted for detailed methodologies.
Proposed Synthesis of this compound (General Protocol)
A mixture of 5-bromo-2-aminopyrimidine (1 equivalent), 4-(dihydroxyboryl)benzoic acid methyl ester (1.2 equivalents), and sodium carbonate (2 equivalents) in a suitable solvent system (e.g., dioxane/water) would be degassed. Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) would then be added, and the reaction mixture heated under an inert atmosphere until completion, as monitored by TLC or LC-MS. After cooling, the reaction would be worked up by extraction and purified by column chromatography. The final step would involve the hydrolysis of the methyl ester to the carboxylic acid.
Visualizing the Workflow and Pathways
To aid in the conceptualization of the proposed research, the following diagrams illustrate the synthetic workflow and a generalized signaling pathway relevant to the biological activities of the comparative compounds.
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.
Caption: A generalized signaling pathway for kinase inhibition by 2-aminopyrimidine derivatives.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
Assessing the Off-Target Effects of 4-(2-aminopyrimidin-5-yl)benzoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(2-aminopyrimidin-5-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, frequently employed in the design of potent kinase inhibitors. While achieving high on-target potency is a primary objective, understanding and mitigating off-target effects is equally critical for the development of safe and effective therapeutics. This guide provides a comparative analysis of the off-target profiles of different derivatives within this chemical class, supported by experimental data and detailed protocols to aid in the assessment of kinase selectivity.
Comparative Analysis of Off-Target Profiles
The selectivity of kinase inhibitors is a crucial factor in their therapeutic window. Off-target activity can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. The following tables summarize the kinase inhibition profiles of two distinct series of compounds based on a scaffold closely related to this compound, highlighting the impact of chemical modifications on selectivity.
Series 1: CSNK2A Inhibitors
This series focuses on derivatives of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid, designed as inhibitors of Casein Kinase 2 alpha (CSNK2A). The data below, derived from in-cell target engagement assays (NanoBRET), compares the potency against the intended target (CSNK2A) and a prominent off-target kinase, PIM3.
Table 1: In-Cell Target Engagement of CSNK2A Inhibitor Analogs
| Compound | R1 Group | CSNK2A IC50 (nM) | PIM3 IC50 (nM) | Selectivity Ratio (PIM3/CSNK2A) |
| 2 | i-Pr | 12 | 18 | 1.5 |
| 7a | F | 120 | 430 | 3.6 |
| 7b | OMe | 100 | 2000 | 20 |
| 7c | OMe | 60 | 340 | 5.6 |
Data sourced from a NanoBRET assay. All values are the mean of three assays with a range of ±15%.[1]
A broader screening of selected compounds from this series using a thermal shift assay against a panel of 101 kinases revealed additional off-target interactions.
Table 2: Off-Target Kinase Profile of Selected CSNK2A Inhibitors (Thermal Shift Assay)
| Compound | Primary Target | Significant Off-Targets (Tm > 9°C) | Number of Off-Targets (Tm > 5°C) |
| 2 | CSNK2A | Not specified | 34 |
| 6c | CSNK2A | Not specified | 29 |
| 7c | CSNK2A | DAPK3, PIM1, BIKE, MAPK15, DYRK2 | 18 |
Data from a thermal shift assay screen against 101 kinases at a 10 µM concentration.[1]
The substitution of an indazole group (in compound 2 ) with an ortho-methoxy aniline (in compound 7c ) not only maintained potent CSNK2A inhibition but also significantly improved the overall kinase selectivity by reducing the number of off-target hits.[1]
Series 2: General Aminopyrimidine-Based Kinase Inhibitors
This series explores a broader library of aminopyrimidine analogs, assessing their kinome-wide selectivity. The following table presents the selectivity score (S10), which represents the percentage of kinases in a panel of 403 that are inhibited by more than 90% at a 1 µM concentration. A lower S10 score indicates higher selectivity.
Table 3: Kinome-Wide Selectivity of Aminopyrimidine Analogs
| Compound | Number of Kinases ≤ 10% of Control (Enzyme Panel) | S10 (1 µM) | Number of Kinases with PoC < 10 (scanMAX) |
| 3 | 0 | 0.005 | 2 |
| 4 | 1 | 0.027 | 11 |
| 5 | 1 | 0.005 | 2 |
| 6 | 4 | 0.047 | 19 |
| 7 | 7 | 0.154 | 62 |
Data from a DiscoverX scanMAX platform screening against 403 wild-type human kinases.[2]
This data demonstrates the significant variability in off-target effects within the broader aminopyrimidine class, emphasizing the importance of comprehensive profiling for each new derivative.[2]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of off-target effects. Below are protocols for key experiments cited in the evaluation of the this compound derivatives.
Protocol 1: In-Cell Target Engagement (NanoBRET™ Assay)
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the engagement of a test compound with a target protein in living cells. The target protein is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer binds to the same protein. When the tracer is bound, energy transfer occurs from the luciferase to the tracer upon addition of the substrate, generating a BRET signal. A test compound that binds to the target protein will displace the tracer, leading to a decrease in the BRET signal.
Methodology:
-
Cell Culture and Transfection:
-
HEK-293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase using a suitable transfection reagent.
-
-
Assay Preparation:
-
Transfected cells are harvested, washed, and resuspended in Opti-MEM I Reduced Serum Medium.
-
Cells are plated into 96-well or 384-well white assay plates.
-
-
Compound Treatment:
-
Serial dilutions of the test compounds are prepared in DMSO and then diluted in Opti-MEM.
-
The diluted compounds are added to the cells, followed by the addition of the NanoBRET™ tracer.
-
-
Signal Detection:
-
Nano-Glo® substrate is added to all wells to initiate the luciferase reaction.
-
The plate is read on a luminometer equipped with two filters to measure the donor (luciferase) and acceptor (tracer) signals.
-
-
Data Analysis:
-
The BRET ratio is calculated by dividing the acceptor signal by the donor signal.
-
IC50 values are determined by plotting the BRET ratio against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Protocol 2: Kinase Selectivity Profiling (Thermal Shift Assay)
Principle: The thermal shift assay, also known as differential scanning fluorimetry (DSF), measures the change in the thermal stability of a protein upon ligand binding. A fluorescent dye that binds to hydrophobic regions of proteins is used. As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A ligand that binds to and stabilizes the protein will increase its Tm.
Methodology:
-
Reaction Setup:
-
In a 96-well or 384-well PCR plate, combine the purified kinase, the test compound (at a fixed concentration, e.g., 10 µM), and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
-
-
Thermal Denaturation:
-
The plate is sealed and placed in a real-time PCR instrument.
-
The temperature is gradually increased in small increments (e.g., 1°C per minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).
-
Fluorescence is measured at each temperature increment.
-
-
Data Analysis:
-
The fluorescence intensity is plotted against temperature to generate a melting curve.
-
The Tm is determined by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative of the curve.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with DMSO (vehicle control) from the Tm of the protein with the test compound. A significant positive ΔTm indicates ligand binding and stabilization.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A general workflow for the assessment and mitigation of off-target effects of kinase inhibitors.
References
Comparative Docking Studies of Aminopyrimidine Analogs in the EGFR Tyrosine Kinase Active Site: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a series of 2-aminopyrimidine-based analogs designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The data presented is based on the findings from a study by Shehta et al. (2025), which details the synthesis, in vitro evaluation, and in silico docking of two series of pyrimidine hybrids. This document summarizes the key findings, presents quantitative data in a clear format, and provides detailed experimental and computational protocols to support further research and development in this area.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of the synthesized aminopyrimidine analogs against the EGFR tyrosine kinase. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Structure | EGFR-TK IC50 (µM)[1][2][3] |
| 6c | 2-((4-amino-6-(1,3-dioxoisoindolin-2-yl)pyrimidin-2-yl)thio)-N'-(4-chlorobenzylidene)acetohydrazide | 0.9 ± 0.03 |
| 10b | 6-amino-5-((4-chlorobenzylamino)(phenyl)methyl)pyrimidine-2,4(1H,3H)-dione | 0.7 ± 0.02 |
| Gefitinib | Reference Drug | 4.1 ± 0.01 |
Experimental Protocols
Synthesis of 2-((4-amino-6-(1,3-dioxoisoindolin-2-yl)pyrimidin-2-yl)thio)-N'-(alkylbenzylidene)acetohydrazides (Series 6a-g)
These compounds were synthesized via a catalyst-free condensation reaction.[1][2] In a typical procedure, a mixture of 2-((4-amino-6-(1,3-dioxoisoindolin-2-yl)pyrimidin-2-yl)thio)acetohydrazide (1 mmol) and the appropriate aromatic aldehyde (1 mmol) in absolute ethanol (20 mL) was heated under reflux for 6-8 hours. The reaction progress was monitored by thin-layer chromatography. After completion of the reaction, the mixture was cooled to room temperature, and the precipitated solid was filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the final product.[1]
EGFR Tyrosine Kinase Inhibition Assay
The in vitro inhibitory activity of the synthesized compounds against EGFR tyrosine kinase was determined using a kinase assay kit. The assay measures the amount of ADP produced, which is directly proportional to the kinase activity. The compounds were dissolved in DMSO to prepare stock solutions. The assay was performed in a 96-well plate format. The reaction mixture contained the EGFR enzyme, the substrate (poly(Glu, Tyr)4:1), ATP, and the test compound at various concentrations. The mixture was incubated at 37°C for a specified time. After the incubation, the kinase reaction was stopped, and the amount of ADP produced was quantified using a luminescence-based method. The IC50 values were calculated from the dose-response curves by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.[1][2]
Molecular Docking Protocol (Representative)
While the specific parameters for the docking of the aminopyrimidine hybrids were not detailed in the source publication, a representative protocol for docking ligands into the ATP-binding site of EGFR tyrosine kinase using Molecular Operating Environment (MOE) is provided below. This protocol is based on established methodologies for EGFR inhibitors.
-
Protein Preparation: The crystal structure of the EGFR kinase domain (PDB ID: 1M17) is retrieved from the Protein Data Bank.[4] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and performing energy minimization using a suitable force field (e.g., AMBER). The active site is defined based on the co-crystallized ligand or known binding site residues.
-
Ligand Preparation: The 3D structures of the aminopyrimidine analogs are built using a molecular builder and subjected to energy minimization using the MMFF94x force field.
-
Docking Simulation: The docking simulation is performed using the Triangle Matcher placement method and the London dG scoring function within MOE. The top-ranked poses for each ligand are saved for further analysis. The binding mode and interactions with the key amino acid residues in the active site, particularly Met793 in the hinge region, are visualized and analyzed.[1][2][3]
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis, in vitro screening, and in silico evaluation of the aminopyrimidine-based EGFR inhibitors.
Caption: Workflow for the discovery of aminopyrimidine-based EGFR inhibitors.
References
Safety Operating Guide
Proper Disposal of 4-(2-aminopyrimidin-5-yl)benzoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and environmentally responsible disposal of chemical compounds is a critical aspect of laboratory operations and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 4-(2-aminopyrimidin-5-yl)benzoic Acid, ensuring the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the compound must be treated as a hazardous chemical waste.[1] Adherence to the following general best practices is crucial for minimizing risks.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Use chemically impermeable gloves.[1]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of dust or aerosol formation, a NIOSH-approved respirator should be used.[1]
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable local, regional, and national environmental regulations. The primary and recommended method of disposal is through a licensed chemical waste management contractor.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: Clearly identify waste containing this compound as "Hazardous Chemical Waste."[2]
-
Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless compatibility is confirmed and explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]
-
Solid Waste: Collect solid this compound, and contaminated materials (e.g., weighing paper, gloves, paper towels from a spill cleanup) in a dedicated, compatible, and sealable container.[2][3]
-
Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container.[1]
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with the compound, must be disposed of in a designated, puncture-resistant sharps container.[1]
-
Step 2: Container Management
Proper container selection and management are critical to prevent leaks and spills.
-
Container Type: Use containers that are in good condition and compatible with the chemical waste.[2] Whenever possible, use the original manufacturer's container. If using a different container, ensure it is clean and properly labeled.
-
Container Labeling: Affix a hazardous waste tag to every container as soon as the first drop of waste is added.[1][2] The tag should include:
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Irritant," "Environmentally Hazardous")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
-
-
Keep Containers Closed: Keep the waste container tightly closed except when adding waste.[2]
Step 3: Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be located at or near the point of generation and under the control of laboratory personnel.[1]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Ventilation: Store in a well-ventilated area.
Step 4: Disposal
-
Professional Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4][5]
-
Contact EHS: Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste. They will coordinate with a licensed waste disposal contractor.
-
Prohibited Disposal Methods:
Quantitative Data Summary
| Hazard Classification | GHS Statements (Anticipated) | NFPA 704 Ratings (Benzoic Acid as reference) | Personal Protective Equipment (PPE) |
| Skin Irritation | H315: Causes skin irritation | Health: 2 | Protective gloves, Lab coat |
| Eye Irritation | H319: Causes serious eye irritation | Fire: 1 | Chemical safety goggles or face shield |
| Aquatic Hazard | H402: Harmful to aquatic life | Reactivity: 0 | Respiratory protection (if dust/aerosol risk) |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-(2-aminopyrimidin-5-yl)benzoic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(2-aminopyrimidin-5-yl)benzoic Acid. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While detailed toxicological data for this compound is not extensively documented in publicly available sources, its structure, containing aminopyrimidine and benzoic acid moieties, suggests that it should be handled with care. The powdered form of the chemical presents a potential inhalation hazard and risk of skin and eye contact.[1] Therefore, a cautious approach to handling is warranted.
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Disposable gloves should be changed frequently, especially after direct contact with the compound.[2][3] Double gloving is recommended.[4][5] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles are mandatory.[2][3] A face shield should be worn in addition to goggles if there is a splash hazard.[2][6] |
| Skin and Body Protection | A laboratory coat must be worn at all times.[2][3] Ensure it is buttoned and fits properly.[2] For larger quantities, consider a chemical-resistant apron. |
| Respiratory Protection | All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood or a glove box to minimize inhalation.[1][3][7] If these are not feasible, a NIOSH-approved respirator with a particulate filter is required.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound from receipt to use in an experiment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, tightly sealed.[1][7]
-
Keep it away from incompatible materials such as strong oxidizing agents.[7]
2. Preparation and Weighing:
-
All manipulations of the solid compound must be performed within a chemical fume hood to prevent the formation and inhalation of dust.[1][7]
-
Before starting, ensure the fume hood is functioning correctly.
-
Gather all necessary equipment (spatulas, weigh boats, glassware) and place them inside the fume hood.
-
To weigh the compound, use a tared weigh boat and handle the container carefully to minimize dust generation.[3]
3. Dissolving the Compound:
-
Slowly add the weighed solid to the desired solvent in a flask or beaker within the fume hood.
-
If necessary, use gentle agitation (e.g., a magnetic stirrer) to aid dissolution.
-
Keep the container covered as much as possible during this process.
4. Use in Experiment:
-
Conduct all subsequent experimental steps involving the compound or its solutions in a well-ventilated area, preferably within a fume hood.
-
Avoid direct contact with solutions containing the compound.
5. Post-Handling:
-
After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent or cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, then the lab coat, followed by inner gloves, and finally eye protection.
-
Wash hands thoroughly with soap and water after removing PPE.[5][7]
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.
Contaminated Solid Waste:
-
All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered hazardous waste.[3]
-
Collect these items in a designated, clearly labeled hazardous waste container.
Unused Compound:
-
Unused or expired this compound must be disposed of as hazardous chemical waste.[3]
-
It should be in its original container or a suitable, securely sealed, and labeled waste container.
Liquid Waste:
-
Solutions containing the compound should be collected in a designated, labeled hazardous liquid waste container.
-
Do not pour chemical waste down the drain.
Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[1]
Caption: Workflow for handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. benchchem.com [benchchem.com]
- 4. pppmag.com [pppmag.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. americanchemistry.com [americanchemistry.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
